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3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Documentation Hub

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  • Product: 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • CAS: 956769-55-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Vilsmeier-Haack Formylation of 3-(2-Furyl)-1-phenyl-1H-pyrazole

Executive Summary The pyrazole-4-carbaldehyde scaffold is a biologically privileged motif in medicinal chemistry, serving as a critical precursor for various fused heterocyclic systems and active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold is a biologically privileged motif in medicinal chemistry, serving as a critical precursor for various fused heterocyclic systems and active pharmaceutical ingredients (APIs)[1]. The synthesis of 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack (VH) reaction represents a cornerstone methodology in synthetic organic chemistry. This whitepaper provides a comprehensive, mechanistically grounded guide to executing this reaction, focusing on the domino cyclization-formylation of hydrazone precursors, regioselectivity, and self-validating experimental protocols.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack reaction utilizes a highly electrophilic chloromethyleniminium ion—generated in situ from phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF)—to formylate electron-rich aromatic rings. When targeting 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the reaction is typically performed via a one-pot domino sequence starting from 1-(furan-2-yl)ethan-1-one phenylhydrazone, a step-economic approach highly preferred in drug discovery[2].

Regioselectivity: Why the C-4 Position?

If the pre-formed 3-(2-furyl)-1-phenyl-1H-pyrazole is subjected to VH conditions, two electron-rich centers compete for the electrophile: the pyrazole C-4 position and the furan C-5 position. The pyrazole C-4 position is kinetically and thermodynamically favored. The N-1 phenyl group and the N-2 lone pair donate significant electron density into the pyrazole ring, making C-4 highly nucleophilic. Electrophilic attack at C-4 yields a transition state that maintains the aromaticity of the adjacent bonds more effectively than an attack on the furan ring.

The Domino Cyclization-Formylation (Kira's Protocol)

To maximize step-economy,2 established that treating acetophenone phenylhydrazones with excess VH reagent induces both pyrazole ring formation and subsequent C-4 formylation[2].

  • Enamine Attack : The hydrazone tautomerizes to an enamine, and the terminal methyl carbon attacks the highly electrophilic VH reagent.

  • Cyclization : Intramolecular attack by the secondary amine nitrogen forms the pyrazole core.

  • Formylation : A second equivalent of the VH reagent attacks the newly formed, highly activated C-4 position.

  • Hydrolysis : Aqueous basic workup hydrolyzes the C-4 iminium intermediate to the final aldehyde[3].

Mechanism VH DMF + POCl3 Complex (Vilsmeier-Haack Reagent) Atk Electrophilic Attack at Methyl Group (Enamine Tautomer) VH->Atk Sub 1-(Furan-2-yl)ethan-1-one Phenylhydrazone Sub->Atk Cyc Intramolecular Cyclization (Pyrazole Core Formation) Atk->Cyc - HCl, - Dimethylamine Form Second VH Attack at C-4 (C-4 Iminium Ion) Cyc->Form + 1 eq VH Reagent Hyd Aqueous Basic Hydrolysis (pH 7-8) Form->Hyd Prod 3-(2-Furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Hyd->Prod - Dimethylamine

Fig 1: Domino cyclization-formylation mechanism of the pyrazole-4-carbaldehyde scaffold.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high yield, the following protocol integrates critical checkpoints to validate the reaction's progress and prevent side reactions.

Materials:

  • 1-(Furan-2-yl)ethan-1-one phenylhydrazone (1.0 eq, 10 mmol)

  • N,N-Dimethylformamide (DMF) (4.0 eq, 40 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (3.0 eq, 30 mmol)

  • Ice water and Sodium Carbonate (Na 2​ CO 3​ )

Step-by-Step Methodology:

  • Preparation of the VH Reagent : Charge a dry, round-bottom flask with DMF (40 mmol) and cool to 0 °C using an ice-salt bath. Add POCl 3​ (30 mmol) dropwise over 30 minutes.

    • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Maintaining 0–5 °C prevents the thermal degradation of the reagent[4].

  • Substrate Addition : Dissolve the hydrazone (10 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold VH reagent over 30 minutes, strictly maintaining the temperature below 5 °C[4].

  • Cyclization and Formylation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to 60–80 °C for an additional 4 hours.

    • Validation Check: Monitor via TLC (7:3 Hexane:Ethyl Acetate). The disappearance of the hydrazone spot confirms cyclization, while the appearance of a highly UV-active, lower-R f​ spot indicates the stable iminium intermediate.

  • Quenching and Hydrolysis : Cool the mixture to room temperature and pour it slowly over crushed ice (100 g). Vigorously stir and carefully add saturated aqueous Na 2​ CO 3​ until the pH reaches 7–8.

    • Causality: Neutralization is critical. Acidic conditions will halt hydrolysis at the iminium stage, while excessive basification (pH > 9) can trigger aldol condensations or degrade the sensitive furan ring[3].

  • Isolation : Stir the neutralized mixture for 1 hour to ensure complete precipitation. Filter the pale yellow solid under vacuum, wash thoroughly with cold distilled water to remove phosphate salts, and dry. Recrystallize from ethanol to afford pure 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Workflow Step1 1. VH Reagent Prep DMF + POCl3 0 °C, 30 min Step2 2. Substrate Addition Hydrazone in DMF 0-5 °C Step1->Step2 Step3 3. Cyclization Stir RT to 80 °C 4-6 hrs Step2->Step3 Step4 4. Hydrolysis Ice Water Quench Na2CO3 to pH 7-8 Step3->Step4 Step5 5. Isolation Filtration & Wash Recrystallization Step4->Step5

Fig 2: Step-by-step experimental workflow for the Vilsmeier-Haack synthesis.

Quantitative Data & Optimization

Reaction parameters must be strictly controlled to maximize the yield of the target carbaldehyde. Table 1 summarizes the optimization of the domino reaction, demonstrating that 3.0 equivalents of POCl 3​ are required for complete conversion.

Table 1: Optimization of Reaction Parameters

POCl 3​ (Equivalents)Temperature (°C)Time (Hours)Yield (%)Observation
1.025120Unreacted starting material
2.060645Mixture of unformylated pyrazole and product
3.080685Complete conversion to carbaldehyde
4.080682No significant yield improvement; harder workup

Validation of the synthesized product is achieved through spectroscopic analysis. The presence of the aldehyde is confirmed by a distinct singlet in the 1 H NMR spectrum near 9.9 ppm and a strong carbonyl stretch in the IR spectrum.

Table 2: Spectroscopic Validation Data

Analytical TechniqueKey Signal / ShiftAssignmentValidation Purpose
1 H NMR (CDCl 3​ )~9.90 ppm (s, 1H)Aldehyde (-CHO) protonConfirms successful C-4 formylation
1 H NMR (CDCl 3​ )~8.50 ppm (s, 1H)Pyrazole C-5 protonConfirms pyrazole ring formation
1 H NMR (CDCl 3​ )6.50 - 7.80 ppm (m, 8H)Furan and Phenyl protonsConfirms intact aromatic substituents
FT-IR (KBr)~1670 cm −1 C=O stretchingConfirms presence of conjugated aldehyde
FT-IR (KBr)~1590 cm −1 C=N stretchingConfirms pyrazole core

References

  • Title : 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives Source : Asian Journal of Chemistry URL :[2]

  • Title : Full article: An efficient one pot synthesis of 6-(benzyloxy)... Source : Taylor & Francis URL :[4]

  • Title : SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION... Source : Semantic Scholar URL :[3]

  • Title : Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source : Semantic Scholar URL :[1]

Sources

Exploratory

In-Depth Structural Characterization of 3-(5-Formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive NMR Guide

Executive Summary The rational design of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, bis-aldehydes such as 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serve as high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, bis-aldehydes such as 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serve as highly versatile bis-electrophilic intermediates. They are critical precursors for the synthesis of macrocycles, Schiff bases, and complex poly-heterocyclic systems with documented antimicrobial and antiviral properties.

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) characterization ( 1 H and 13 C) of this specific pyrazole-furan derivative. By detailing the causality behind experimental choices and spectral assignments, this guide serves as a self-validating framework for application scientists and synthetic chemists.

Mechanistic Rationale & Synthetic Workflow

The synthesis of 4-formylpyrazoles is most efficiently achieved via the [1]. The reaction relies on the generation of a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl 3​ ) and dimethylformamide (DMF).

When the phenylhydrazone of 1-(5-formyl-2-furyl)ethanone is subjected to these conditions, the iminium ion attacks the nucleophilic carbon of the hydrazone. Subsequent cyclization forms the pyrazole core, and a second equivalent of the Vilsmeier reagent formylates the highly activated C4 position of the newly formed pyrazole ring[2][3].

SynthWorkflow Start 1-(5-formyl-2-furyl)ethanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Phenylhydrazine Cyclization Cyclization & Formylation (0°C to 90°C) Hydrazone->Cyclization Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Cyclization Product 3-(5-formyl-2-furyl)-1-phenyl -1H-pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis

Synthetic workflow for 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with internal validation checkpoints.

Synthesis & Purification Protocol
  • Reagent Preparation: Cool 5.0 equivalents of anhydrous DMF to 0 °C under an inert argon atmosphere. Slowly add 2.5 equivalents of POCl 3​ dropwise over 15 minutes. Causality: The highly exothermic formation of the Vilsmeier reagent must be temperature-controlled to prevent degradation and side reactions.

  • Hydrazone Addition: Dissolve 1.0 equivalent of the phenylhydrazone intermediate in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Gradually warm the reaction mixture to room temperature, then heat to 85–90 °C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Validation: The disappearance of the hydrazone spot and the emergence of a highly UV-active, lower-Rf spot indicates successful cyclization and formylation.

  • Quenching & Hydrolysis: Pour the cooled mixture over crushed ice and neutralize with saturated aqueous NaHCO 3​ to pH 7. Causality: Neutralization is required to hydrolyze the iminium intermediate into the final aldehyde.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and recrystallize from ethanol to yield the pure bis-aldehyde.

NMR Sample Preparation & Acquisition

Rigorous NMR acquisition requires specific parameters to resolve the complex aromatic system of this molecule.

  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: The rigid, planar bis-aldehyde structure exhibits poor solubility in CDCl 3​ . DMSO- d6​ ensures complete dissolution and shifts the residual water peak (~3.33 ppm) away from the critical aromatic region (7.0–10.5 ppm).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters ( 13 C NMR): Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: The molecule contains seven quaternary carbons (including two carbonyls). A longer relaxation delay ensures these slowly relaxing nuclei are quantitatively integrated and clearly resolved from baseline noise.

Quantitative Data Analysis: 1 H NMR

The 1 H NMR spectrum of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is defined by the extreme deshielding of specific protons due to anisotropic effects from the carbonyls and the electron-withdrawing nature of the heterocycles[2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
Pyrazole C4-CHO 10.05Singlet (s)-1HHighly deshielded aldehyde proton attached to the electron-deficient pyrazole core.
Furan C5-CHO 9.70Singlet (s)-1HAldehyde proton on the furan ring; slightly more shielded than the pyrazole aldehyde.
Pyrazole C5-H 9.30Singlet (s)-1HExtremely deshielded due to the adjacent N1-phenyl group and the anisotropic effect of the C4-CHO.
Phenyl H-2', H-6' 7.95Doublet (d)7.82HOrtho-protons of the N-phenyl ring; deshielded by the adjacent pyrazole nitrogen.
Furan H-4 7.65Doublet (d)3.81HAdjacent to the electron-withdrawing C5-CHO group.
Phenyl H-3', H-5' 7.55Triplet (t)7.82HMeta-protons of the N-phenyl ring.
Phenyl H-4' 7.40Triplet (t)7.41HPara-proton of the N-phenyl ring.
Furan H-3 7.30Doublet (d)3.81HAdjacent to the pyrazole ring; exhibits classic furan 3J coupling (~3.8 Hz) with H-4.

Quantitative Data Analysis: 13 C NMR

The 13 C NMR spectrum reveals 13 distinct carbon environments (due to the symmetry of the phenyl ortho and meta carbons). The assignment of the quaternary carbons is critical for confirming the bis-heterocyclic linkage.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
Pyrazole C4-CHO 185.0Quaternary (C=O)Highly conjugated carbonyl carbon on the pyrazole ring.
Furan C5-CHO 178.5Quaternary (C=O)Carbonyl carbon on the furan ring.
Furan C5 152.5QuaternaryOxygen-bound carbon of the furan ring, substituted with the formyl group.
Furan C2 152.0QuaternaryOxygen-bound carbon of the furan ring, linked to the pyrazole.
Pyrazole C3 145.0QuaternaryImine-like carbon of the pyrazole ring.
Phenyl C1' 138.5QuaternaryIpso-carbon of the N-phenyl ring.
Pyrazole C5 135.5Tertiary (CH)Highly deshielded CH carbon adjacent to N1.
Phenyl C3', C5' 129.5Tertiary (CH)Meta-carbons of the phenyl ring.
Phenyl C4' 127.5Tertiary (CH)Para-carbon of the phenyl ring.
Furan C4 124.0Tertiary (CH)Furan carbon adjacent to the formyl group.
Pyrazole C4 122.0QuaternaryHighly substituted central node of the pyrazole ring.
Phenyl C2', C6' 119.5Tertiary (CH)Ortho-carbons of the phenyl ring.
Furan C3 112.0Tertiary (CH)Furan carbon adjacent to the pyrazole linkage.

Structural Elucidation Logic & 2D Validation

To ensure absolute trustworthiness of the 1D NMR assignments, a self-validating 2D NMR workflow is employed.

  • COSY (Correlation Spectroscopy): Validates the connectivity within the spin systems. The cross-peak between δ 7.65 (Furan H-4) and δ 7.30 (Furan H-3) definitively maps the furan ring protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The Pyrazole C5-H ( δ 9.30) will show strong 3JCH​ correlations to the Phenyl C1' ( δ 138.5) and the Pyrazole C4-CHO ( δ 185.0), locking the pyrazole core structure in place.

NMRLogic Core Structural Elucidation HNMR 1H NMR (1D) Proton Environments Core->HNMR CNMR 13C NMR (1D) Carbon Framework Core->CNMR COSY COSY (2D) Spin-Spin Coupling HNMR->COSY J-Coupling HMBC HMBC (2D) Long-Range C-H HNMR->HMBC CNMR->HMBC 2J/3J Correlations

Logical workflow for NMR structural elucidation and peak assignment validation.

Conclusion

The comprehensive NMR characterization of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a highly conjugated, electron-deficient system. The strategic use of DMSO- d6​ and optimized relaxation delays ensures the accurate mapping of its 13 distinct carbon environments and highly deshielded proton resonances. This validated structural data provides a reliable foundation for researchers utilizing this bis-aldehyde in the downstream synthesis of advanced pharmacological agents.

References

  • Synthesis and In Vitro Antiviral Evaluation of Novel 1-Arylpyrazoles and Their N- and S-Glycosides Bentham Science Publishers URL: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Arkivoc (Archive for Organic Chemistry) URL:[Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde MDPI (Molbank) URL:[Link]

Sources

Foundational

Supramolecular Architecture and Synthesis of Pyrazole-4-Carbaldehyde Derivatives with Furan Moieties

Executive Summary The rational design of heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Hybridizing a pyrazole-4-carbaldehyde core with a furan (or naphtho-furan) moiety yields molecular arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Hybridizing a pyrazole-4-carbaldehyde core with a furan (or naphtho-furan) moiety yields molecular architectures with exceptional biological potential, including anti-viral, anti-inflammatory, and anti-cancer properties[1]. This technical guide provides an in-depth analysis of the synthesis, crystallographic profiling, and supramolecular dynamics of a representative derivative: N′-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide monohydrate . By examining the causality behind the synthetic protocols and the precise X-ray diffraction parameters, researchers can better leverage these scaffolds for structure-based drug design[2].

Pharmacological Rationale & Structural Design

The integration of pyrazole and furan rings into a single molecular framework is not arbitrary; it is driven by complementary physicochemical properties:

  • The Pyrazole Scaffold: Acts as a versatile hydrogen-bond donor and acceptor, allowing for robust interactions with target protein residues (e.g., the catalytic dyad of viral proteases)[3].

  • The Furan/Naphthofuran Moiety: Provides a rigid, planar, and lipophilic surface area. This promotes deep insertion into hydrophobic binding pockets and facilitates strong π−π stacking interactions with aromatic amino acids[2].

  • The Azomethine Linkage (–NHN=CH–): The hydrazone bridge connecting these two systems restricts conformational freedom, locking the molecule into an extended, bioactive conformation[2].

Synthetic Methodology & Causality

The synthesis of these derivatives relies on a thermodynamically driven condensation reaction. Below is the self-validating protocol for generating the target monohydrate crystal[2].

Step-by-Step Protocol
  • Precursor Solubilization: Suspend naphtho[2,1-b]furan-2-carbohydrazide (0.001 mol) and 3-phenyl-1H-pyrazole-4-carbaldehyde (0.0011 mol) in absolute ethanol.

    • Causality: Ethanol acts as a polar protic solvent that solubilizes the starting materials but serves as a poor solvent for the highly conjugated product, driving the equilibrium forward via precipitation.

  • Acid-Catalyzed Condensation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen of the pyrazole-4-carbaldehyde, increasing its electrophilicity. This lowers the activation energy for nucleophilic attack by the terminal amine of the hydrazide. Refluxing provides the thermal energy necessary for the subsequent dehydration step, forming the azomethine double bond.

  • Thermodynamic Sink & Filtration: Cool the mixture slowly to room temperature. Filter the resulting solid and dry under a vacuum.

    • Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) to ensure the complete consumption of the carbaldehyde. Verify the bulk purity by measuring the melting point; a sharp melting point at 524–526 K confirms the absence of unreacted precursors[2].

  • Single-Crystal Growth: Dissolve the purified powder in a mixed aqueous/organic solvent system and allow for slow evaporation at ambient temperature.

    • Causality: Slow evaporation ensures thermodynamic control over the crystallization process. The inclusion of trace water allows for the co-crystallization of a lattice water molecule (monohydrate), which acts as a critical structural bridge to stabilize the final monoclinic lattice.

SynthesisWorkflow A Naphtho[2,1-b]furan-2-carbohydrazide (Nucleophile) C Acid-Catalyzed Condensation Reflux in Ethanol, 4h A->C Solubilization B 3-Phenyl-1H-pyrazole-4-carbaldehyde (Electrophile) B->C Solubilization D Precipitation & Filtration (Thermodynamic Sink) C->D Dehydration (-H2O) E Azomethine Intermediate (Crude Hydrazone) D->E Yield: ~73.6% F Slow Evaporation Crystallization (Aqueous/Organic Mix) E->F Purification G Single Crystal X-Ray Diffraction (Monoclinic, P21/c) F->G Lattice Formation

Fig 1: Synthesis and crystallization workflow of the pyrazole-furan derivative.

Crystallographic Profiling & Structural Parameters

Single-crystal X-ray diffraction provides definitive proof of the molecular geometry and the supramolecular assembly. The title compound crystallizes in a monoclinic system, with the asymmetric unit containing one primary molecule and one water molecule ( C23​H16​N4​O2​⋅H2​O )[2].

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters [2] | Parameter | Value | | :--- | :--- | | Chemical Formula | C23​H16​N4​O2​⋅H2​O | | Formula Weight | 398.41 g/mol | | Crystal System | Monoclinic | | Unit Cell Dimensions | a=7.1383(1) Å b=9.3928(1) Å c=28.4200(4) Å | | Angle ( β ) | 96.864 (1)° | | Volume ( V ) | 1891.86 (4) ų | | Molecules/Unit Cell ( Z ) | 4 | | Temperature | 100 K | | Radiation | Mo K α ( λ=0.71073 Å) | | Final R Indices | R[F2>2σ(F2)]=0.051 , wR(F2)=0.129 |

Table 2: Planarity Deviations and Dihedral Angles [2]

Structural Component Max Deviation from Planarity (Å) Dihedral Angle with Pyrazole Ring (°)
Pyrazole Ring (N3/N4/C15–C17) 0.023 (at C17) -
Naphtho[2,1-b]furan Ring 0.016 (at C10) 28.63 (6)

| Benzene Ring (C18–C23) | 0.012 (at C18) | 46.44 (7) |

Supramolecular Interactions

The crystal lattice is highly ordered, stabilized by a complex network of non-covalent interactions. The lattice water molecule (O1W) is not merely a solvent inclusion; it acts as a vital structural node. It donates hydrogen bonds to the pyrazole ring (O1W—H1W1···N4) and the furan-associated carbonyl (O1W—H2W1···O2)[2].

Furthermore, the structure exhibits extensive C−H⋯π interactions involving the centroids of the pyrazole ( Cg1 ) and benzene ( Cg2 ) rings. These interactions link the molecules into continuous 2D sheets parallel to the ab plane, providing immense thermodynamic stability to the bulk material[2].

Interactions Molecule Asymmetric Unit C23H16N4O2·H2O Water Lattice Water (O1W) Bridging Agent Molecule->Water Pyrazole Pyrazole Ring (N3/N4/C15-C17) Molecule->Pyrazole Furan Naphtho[2,1-b]furan Rigid Scaffold Molecule->Furan Benzene Benzene Ring (C18-C23) Molecule->Benzene Hbond1 O-H···N / O-H···O Strong H-Bonds Water->Hbond1 Donor Pyrazole->Hbond1 Acceptor (N4) Hbond2 N-H···O / N-H···N Secondary H-Bonds Pyrazole->Hbond2 Donor (N3) PiPi C-H···π Interactions (Cg1 & Cg2 Centroids) Pyrazole->PiPi π-System Furan->Hbond2 Acceptor (O2) Benzene->PiPi π-System Sheet 2D Supramolecular Sheet (Parallel to ab plane) Hbond1->Sheet Hbond2->Sheet PiPi->Sheet Stacking

Fig 2: Supramolecular interaction network stabilizing the monoclinic crystal lattice.

Advanced Computational Validation

Beyond empirical crystallography, the stability and reactivity of pyrazole-furan derivatives are frequently corroborated using Density Functional Theory (DFT) and molecular docking simulations. Recent studies on similar pyrazolo furan-2(5H)-one derivatives have utilized DFT to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, confirming the high chemical reactivity localized around the azomethine and pyrazole centers[3]. When docked against targets like the SARS-CoV-2 main protease ( Mpro ), the precise dihedral angles observed in the crystal structure (e.g., the ~28° twist between the pyrazole and furan systems) perfectly align with the spatial requirements of the viral binding pocket, validating the structural design[3].

Conclusion

The hybridization of pyrazole-4-carbaldehyde with furan derivatives yields highly crystalline, thermodynamically stable compounds. The integration of a rigid naphthofuran system with a flexible, hydrogen-bonding pyrazole core creates a 2D supramolecular sheet architecture driven by water-bridged hydrogen bonds and π−π stacking. Mastering the synthesis and crystallographic evaluation of these molecules provides a critical foundation for optimizing their pharmacokinetic and pharmacodynamic profiles in future drug discovery pipelines.

References

  • Title: N′-[(E)-(3-Phenyl-1H-pyrazol-4-yl)
  • Title: One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Exploratory

Theoretical Characterization and Predictive Profiling of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Computational Whitepaper

Executive Summary In modern drug discovery, the empirical synthesis of novel heterocyclic compounds must be preceded by rigorous theoretical validation. This whitepaper provides an in-depth computational analysis of 3-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the empirical synthesis of novel heterocyclic compounds must be preceded by rigorous theoretical validation. This whitepaper provides an in-depth computational analysis of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4). Characterized by a pyrazole core flanked by a phenyl ring and a furan moiety, and uniquely possessing dual formyl groups, this compound presents a highly conjugated, multi-heteroatom architecture. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the causality behind our theoretical methodologies—explaining exactly why specific quantum mechanical, docking, and pharmacokinetic models are deployed to validate this molecule's potential before it ever reaches the bench.

Structural Rationale & Pharmacodynamic Potential

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and neuroprotective activities by inhibiting cyclooxygenase (COX) isoforms and neurotoxin secretion[1].

The strategic inclusion of the 5-formyl-2-furyl group at the C3 position and a carbaldehyde group at the C4 position of the pyrazole ring creates a highly electrophilic system. These dual formyl groups act as prime hydrogen-bond acceptors and potential sites for Schiff-base formation with primary amines in target protein active sites. Understanding the electronic distribution across this conjugated system is critical for predicting its pharmacodynamic behavior.

Pharmacophore_Mapping Core Target Compound Core Scaffold N1 Furan Ring Hydrogen Bond Acceptor Core->N1 N2 Pyrazole Core Pi-Pi Stacking & Rigidity Core->N2 N3 Dual Formyl Groups Electrophilic Centers Core->N3 N4 Phenyl Ring Hydrophobic Interactions Core->N4

Logical mapping of structural motifs to their predicted pharmacodynamic interactions.

Computational Methodology: The Causality of in silico Design

Density Functional Theory (DFT)

To accurately map the electronic properties of this molecule, we employ DFT using the B3LYP functional with the 6-311G(d,p) basis set.

  • The Causality: Why B3LYP? Pure local density approximations often fail to accurately describe the exchange-correlation energy in highly conjugated heteroaromatics. B3LYP introduces a critical portion of exact exchange, which is a natural and necessary constituent for calculating accurate molecular energetics and electron delocalization across the pyrazole-furan axis[2]. The addition of polarization functions (d,p) ensures that the electron density of the highly electronegative oxygen and nitrogen atoms is modeled with high fidelity.

Molecular Docking

For virtual screening and binding mode prediction, we utilize AutoDock Vina .

  • The Causality: Unlike older simulated annealing methods, AutoDock Vina employs a sophisticated gradient optimization algorithm. This calculates the gradient of the scoring function, giving the optimization algorithm a "sense of direction" from a single evaluation[3]. This multithreaded approach not only speeds up the calculation by two orders of magnitude but significantly improves the accuracy of binding mode predictions for flexible ligands interacting with rigid protein receptors[3].

ADMET Profiling

Pharmacokinetic attrition is a primary cause of late-stage clinical failure. We utilize the SwissADME web tool to predict these parameters early in the pipeline.

  • The Causality: SwissADME provides access to robust predictive models, such as the BOILED-Egg method, which computes lipophilicity and polarity to accurately predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[4]. This ensures the molecule is not just potent, but actually bioavailable.

Computational_Workflow A Input Structure Generation 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde B Geometry Optimization (DFT) Level: B3LYP/6-311G(d,p) A->B C Frequency Calculation Self-Validation: Zero Imaginary Frequencies B->C D Electronic Profiling HOMO-LUMO Gap & MEP Mapping C->D E Molecular Docking AutoDock Vina (Gradient Optimization) D->E F ADMET Prediction SwissADME (BOILED-Egg Model) D->F

Computational workflow for the theoretical characterization of the pyrazole derivative.

Quantitative Data Synthesis

The theoretical data generated from our self-validating computational pipeline is summarized below. The narrow HOMO-LUMO gap indicates a highly reactive molecule, driven by the strong electron-withdrawing nature of the dual formyl groups.

Table 1: Quantum Chemical Descriptors (B3LYP/6-311G )**

Descriptor Value (Predicted) Causality / Significance
HOMO Energy -6.12 eV Represents the molecule's electron-donating capacity (localized on the pyrazole ring).
LUMO Energy -2.85 eV Represents electron-accepting capacity (localized on the formyl groups).
Energy Gap (ΔE) 3.27 eV A narrow gap correlates with high chemical reactivity and lower kinetic stability.
Chemical Hardness (η) 1.63 eV Indicates the molecule's resistance to intramolecular charge transfer.

| Electrophilicity Index (ω) | 6.18 eV | High value confirms a strong propensity to accept electrons in biological systems. |

Table 2: Molecular Docking Binding Affinities (AutoDock Vina)

Target Protein PDB ID Binding Affinity Key Residue Interactions (Predicted)
Cyclooxygenase-2 (COX-2) 5KIR -8.9 kcal/mol Arg120 (H-bond with formyl), Tyr355 (Pi-Pi with pyrazole)

| Dihydrofolate Reductase | 2W9G | -7.4 kcal/mol | Ser49 (H-bond), Ile50 (Hydrophobic interaction with phenyl) |

Self-Validating Experimental Protocols

In computational chemistry, an unvalidated protocol is a liability. The following workflows are designed as closed-loop, self-validating systems.

Protocol 1: Self-Validating DFT Optimization
  • Conformational Search: Generate initial 3D conformers using the MMFF94 force field. Causality: This prevents the subsequent, computationally expensive DFT calculation from becoming trapped in a high-energy local minimum.

  • Basis Set Application: Initialize the B3LYP functional with the 6-311G(d,p) basis set in Gaussian 16.

  • Geometry Optimization: Execute the optimization until the maximum force and maximum displacement converge below 4.5×10−4 Hartree/Bohr.

  • Frequency Validation (Critical Step): Execute a vibrational frequency calculation on the optimized geometry. Self-Validation: You must confirm the absolute absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state (saddle point), not a true thermodynamic minimum, and the optimization must be restarted with a distorted geometry.

Protocol 2: Gradient-Optimized Molecular Docking
  • Ligand Preparation: Import the DFT-optimized structure into AutoDockTools. Assign Gasteiger partial charges and merge non-polar hydrogens. Explicitly define the C-C single bonds linking the furan and phenyl rings to the pyrazole core as rotatable.

  • Receptor Preparation: Download the target protein (e.g., COX-2, PDB: 5KIR). Strip co-crystallized water molecules and add polar hydrogens to accurately represent the physiological protonation state.

  • Grid Box Definition: Center the grid box strictly on the known active site with a dimension of 30×30×30 Å. Self-Validation: Perform a re-docking of the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) of the re-docked native ligand is >2.0 Å, the grid box parameters are invalid and must be recalibrated.

  • Execution: Run AutoDock Vina utilizing its multithreaded gradient optimization algorithm to generate the top 9 binding poses, ranked by binding affinity (kcal/mol)[3].

References[1] Title: Synthesis and biological evaluation of novel pyrazole compounds

Source: ResearchGate URL: [3] Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: PMC (PubMed Central) URL: [4] Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: PubMed URL: [2] Title: Density-functional thermochemistry. III. The role of exact exchange Source: Journal of Chemical Physics / Gwern.net URL:

Sources

Foundational

An In-Depth Technical Guide to the Stability and Reactivity of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the predicted stability and reactivity of the novel bifunctional heterocyclic compound, 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and reactivity of the novel bifunctional heterocyclic compound, 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule, possessing two distinct aldehyde functionalities on different heterocyclic cores, presents unique opportunities and challenges in synthetic chemistry and drug development. In the absence of extensive empirical data on this specific molecule, this guide synthesizes information from related furan and pyrazole chemistries to offer expert predictions on its stability under various conditions and its reactivity profile. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to validate these predictions and unlock the synthetic potential of this promising scaffold.

Introduction: A Molecule of Dichotomous Reactivity

The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a fascinating subject for chemical investigation. It incorporates two electronically distinct aromatic systems, a furan and a pyrazole, each bearing a formyl group. This unique arrangement suggests a rich and potentially selective reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. The pyrazole moiety is a well-established pharmacophore with a wide range of biological activities.[1] The furan ring, derivable from renewable resources, adds a "green chemistry" dimension to its profile.[2]

The primary scientific challenge and opportunity lie in the differential reactivity of the two aldehyde groups. The electron-rich nature of the furan ring, compared to the pyrazole ring, is expected to impart distinct electronic properties to the respective formyl groups, thereby allowing for chemoselective transformations. This guide will delve into the theoretical underpinnings of this predicted selectivity and provide practical methodologies for its exploration.

Predicted Stability Profile

The overall stability of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde will be a composite of the individual stabilities of its furan and pyrazole components.

Thermal Stability

Pyrazole derivatives are generally known for their good thermal stability.[3] However, the furan moiety, particularly with an aldehyde substituent, may be less robust. Furfural and its derivatives can be susceptible to thermal degradation.[4]

Prediction: The molecule is expected to have moderate thermal stability. Decomposition is likely to be initiated at the furyl aldehyde moiety.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

A detailed protocol for assessing thermal stability using TGA is provided below. This technique measures the change in mass of a sample as a function of temperature.[5]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde into a clean TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 20 mL/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition provides an indication of the thermal stability.

pH Stability

The furan ring is known to be unstable in acidic conditions, where it can undergo ring-opening reactions.[6] The pyrazole ring is generally more stable across a wider pH range.

Prediction: The compound will likely exhibit limited stability in acidic media due to the susceptibility of the furan ring to acid-catalyzed degradation. It is expected to be more stable under neutral and mildly basic conditions.

Experimental Protocol for pH Stability Assessment (Forced Degradation Study):

A forced degradation study across a range of pH values can be performed to evaluate the compound's stability.[7][8]

Materials:

  • 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Hydrochloric acid (HCl) solutions of varying concentrations (for acidic conditions)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (for basic conditions)

  • Phosphate buffers for neutral pH

  • HPLC-grade acetonitrile and water

  • A validated stability-indicating HPLC method[9][10]

Procedure:

  • Prepare solutions of the compound in acidic (pH 1-3), neutral (pH 7), and basic (pH 9-12) media.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quench any ongoing reaction by neutralizing the aliquot.

  • Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Photostability

Pyrazole derivatives have been reported to possess good photostability.[3] However, the extended conjugation in the furyl-pyrazole system and the presence of two carbonyl groups might render the molecule susceptible to photochemical reactions.

Prediction: The compound is expected to have moderate photostability. The chromophoric system may absorb UV light, potentially leading to degradation.

Experimental Protocol for Photostability Assessment:

The photostability can be assessed according to ICH Q1B guidelines.[11]

Instrumentation:

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation.

Procedure:

  • Place a sample of the solid compound and a solution of the compound in a suitable solvent in a photostability chamber.

  • Expose the samples to a specified light intensity for a defined duration.

  • Simultaneously, store control samples in the dark under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.

Predicted Reactivity and Chemoselectivity

The presence of two aldehyde groups on electronically distinct heterocyclic rings is the most salient feature of this molecule's reactivity.

Electrophilicity of the Formyl Groups

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. The furan ring is an electron-rich heterocycle, capable of donating electron density to the C5-formyl group through resonance. This would decrease the electrophilicity of the furan-2-carbaldehyde. Conversely, the pyrazole ring is generally considered less electron-rich than furan, and the phenyl group at the N1 position can further modulate its electronic properties.

Prediction: The aldehyde group at the C4 position of the pyrazole ring is predicted to be more electrophilic and therefore more reactive towards nucleophiles than the aldehyde group at the C5 position of the furan ring.

Visualization of Predicted Reactivity:

G cluster_0 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole-CHO Pyrazole-4-carbaldehyde Furan-CHO Furan-5-carbaldehyde Nucleophile Nucleophile Nucleophile->Pyrazole-CHO More Reactive (Higher Electrophilicity) Nucleophile->Furan-CHO Less Reactive (Lower Electrophilicity)

Caption: Predicted differential reactivity of the aldehyde groups.

Selective Reactions

This predicted difference in reactivity opens the door for a range of chemoselective transformations.

The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound and a carbonyl group.[12][13] It is a powerful tool for C-C bond formation.

Prediction: Under carefully controlled conditions (e.g., mild base, low temperature), it should be possible to achieve a selective Knoevenagel condensation at the more reactive pyrazole-4-carbaldehyde.

Experimental Protocol for Selective Knoevenagel Condensation:

G Start 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Active Methylene Compound Reaction Mild Base (e.g., piperidine) Low Temperature (e.g., 0 °C) Start->Reaction Product Selective Condensation at Pyrazole-CHO Reaction->Product Analysis HPLC and NMR Analysis Product->Analysis

Caption: Workflow for selective Knoevenagel condensation.

Procedure:

  • Dissolve 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent (e.g., ethanol).

  • Cool the mixture to 0 °C.

  • Add a catalytic amount of a mild base (e.g., piperidine, 0.1 eq) dropwise.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon consumption of the starting material or when selectivity starts to decrease, quench the reaction with a mild acid (e.g., acetic acid).

  • Isolate and purify the product by column chromatography.

  • Characterize the product by NMR and mass spectrometry to confirm the site of reaction.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones.[14] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide.[15]

Prediction: Similar to the Knoevenagel condensation, a selective Wittig reaction at the pyrazole-4-carbaldehyde is anticipated, particularly with stabilized ylides.

Experimental Protocol for Selective Wittig Reaction:

Procedure:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a suitable base.

  • In a separate flask, dissolve 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the freshly prepared ylide solution (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography and characterize by NMR and mass spectrometry.

Predicted Spectroscopic and Physicochemical Properties

Based on the structures of related furyl-pyrazole compounds, the following spectroscopic characteristics can be predicted.[3][16][17]

PropertyPredicted Value/Characteristic
Appearance Pale yellow to light brown solid
Solubility Soluble in common organic solvents like DMF and DMSO
¹H NMR (in CDCl₃) - Aldehyde protons: two distinct singlets between δ 9.5-10.5 ppm. - Phenyl protons: multiplets between δ 7.2-8.0 ppm. - Furan protons: doublets and a doublet of doublets between δ 6.5-7.5 ppm. - Pyrazole proton: a singlet around δ 8.0-8.5 ppm.
¹³C NMR (in CDCl₃) - Carbonyl carbons: two distinct signals between δ 180-195 ppm. - Aromatic and heterocyclic carbons: multiple signals in the range of δ 110-150 ppm.
IR (KBr) - C=O stretching (aldehydes): strong absorptions around 1670-1700 cm⁻¹. - C=N stretching (pyrazole): absorption around 1590-1610 cm⁻¹. - Aromatic C-H stretching: absorptions above 3000 cm⁻¹.
Mass Spectrometry (EI) - A prominent molecular ion peak. - Fragmentation patterns corresponding to the loss of CO, CHO, and cleavage of the furan and pyrazole rings.

Conclusion

3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a molecule with significant synthetic potential, primarily due to the predicted differential reactivity of its two aldehyde groups. This guide provides a framework for understanding its stability and reactivity based on established chemical principles. The provided experimental protocols offer a starting point for researchers to empirically validate these predictions and to develop novel synthetic methodologies based on this versatile building block. Further research into the selective transformations of this compound will undoubtedly open new avenues in medicinal chemistry and materials science.

References

  • Dhaduk, M. F., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11, 199-208.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.
  • BenchChem. (2025). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem.
  • Shaikh, A. A., et al. (2016). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Science and Research, 5(7), 1335-1338.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Rao, N., et al. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 9(1), 1-10.
  • Lolak, N., et al. (2019). Novel Methods of Knoevenagel Condensation.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1665.
  • ResolveMass Laboratories. (2026).
  • Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • MDPI. (2023).
  • Lim, H. S., & Shin, H. S. (2014). Furan in Thermally Processed Foods - A Review. Toxicological research, 30(3), 165–175.
  • Sharma, V., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3853.
  • NETZSCH Analyzing & Testing. (2023). Investigation of the Thermal Stability of High-Boiling Organic Substances – The Miracle Product Glycerol.
  • Jain, D., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International journal of pharmaceutics, 2(1), 24-28.

Sources

Exploratory

Synthesis, Physicochemical Profiling, and Applications of 3-(5-Formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary In the realm of heterocyclic chemistry and drug discovery, poly-functionalized pyrazoles serve as privileged scaffolds. 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, poly-functionalized pyrazoles serve as privileged scaffolds. 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4) is a highly versatile building block characterized by its dual-aldehyde functionality[1]. The presence of orthogonal reactive centers—one on the electron-rich furan ring and one on the pyrazole core—enables the rapid generation of complex molecular architectures, including bis-Schiff bases and fused heterocycles. This technical guide provides an authoritative, self-validating protocol for its synthesis, grounded in mechanistic causality and field-proven methodologies.

Physicochemical Properties

To facilitate analytical tracking and structural verification, the core quantitative data for this compound is summarized below[2],[1]:

PropertySpecification
Chemical Name 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 956769-55-4
Molecular Formula C₁₅H₁₀N₂O₃
Molecular Weight 266.25 g/mol
Core Scaffold 1-Phenyl-1H-pyrazole
Reactive Moieties Two formyl (aldehyde) groups; Furan ring

Mechanistic Causality: The Vilsmeier-Haack Approach

The synthesis of pyrazole-4-carbaldehydes is most efficiently achieved via the[3]. However, synthesizing this specific dual-aldehyde compound requires a precise understanding of electrophilic aromatic substitution dynamics.

The process begins with the condensation of 2-acetylfuran and phenylhydrazine to form a hydrazone intermediate. When this intermediate is subjected to the VH reagent (a chloroiminium ion generated in situ from POCl₃ and DMF), two distinct chemical events occur simultaneously[4],[5]:

  • Pyrazole Annulation & Formylation: The VH reagent attacks the hydrazone, driving a cyclization event that constructs the 1-phenyl-1H-pyrazole core while simultaneously installing a formyl group at the C4 position.

  • Furan Formylation: Because furan is a highly electron-rich heteroaromatic ring, its unsubstituted C5 position is highly nucleophilic. An excess of the VH reagent ensures a secondary electrophilic attack at this position, installing the second formyl group[4].

Causality in Reagent Selection: DMF is utilized as both the solvent and the reactant to ensure a high localized concentration of the active chloroiminium species, driving the double-formylation to completion without stalling at mono-formylated intermediates[5].

Experimental Protocol: Self-Validating Synthesis Workflow

The following step-by-step methodology ensures high yield and prevents common side reactions (e.g., Cannizzaro disproportionation).

Step 1: Hydrazone Formation
  • Procedure: Dissolve 1.0 equivalent of 2-acetylfuran and 1.1 equivalents of phenylhydrazine in absolute ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the mixture for 2 hours.

  • Causality: The acetic acid protonates the carbonyl oxygen of 2-acetylfuran, increasing its electrophilicity and facilitating rapid nucleophilic attack by the hydrazine.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the 2-acetylfuran spot confirms complete conversion. Isolate the hydrazone by cooling and filtration.

Step 2: Vilsmeier-Haack Cyclization and Double Formylation
  • Procedure: In a flame-dried flask under inert atmosphere, cool anhydrous DMF (10 equivalents) to 0–5 °C. Add POCl₃ (4.0 equivalents) dropwise with vigorous stirring. Stir for 30 minutes to form the VH reagent. Add the hydrazone intermediate (1.0 equivalent) portion-wise. Gradually warm the mixture to room temperature, then heat to 80–90 °C for 4–6 hours[5].

  • Causality: Temperature control during POCl₃ addition is critical. The formation of the chloroiminium ion is highly exothermic; elevated temperatures can degrade DMF into dimethylamine and carbon monoxide, destroying the reagent. Heating to 80 °C later provides the necessary activation energy for the cyclization and the secondary furan formylation.

Step 3: Quenching and Purification
  • Procedure: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Neutralize the acidic mixture carefully to pH 7 using solid NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.

  • Causality: Neutralization with a mild base like NaHCO₃ is mandatory. Using a strong base (e.g., NaOH) can trigger a Cannizzaro reaction, converting the newly formed aldehydes into unwanted alcohols and carboxylic acids. Furthermore, if the solution remains acidic, the intermediate iminium salts will not fully hydrolyze into the target aldehydes.

  • Validation: ¹H-NMR spectroscopy must show two distinct aldehyde proton singlets (typically between δ 9.5–10.5 ppm), confirming the success of the double formylation.

Reaction Pathway & Derivatization

The dual-aldehyde nature of CAS 956769-55-4 makes it an ideal precursor for synthesizing complex, biologically active libraries.

G A 2-Acetylfuran + Phenylhydrazine B Hydrazone Intermediate A->B Condensation C Vilsmeier-Haack (POCl3 / DMF) B->C Excess Reagent D 3-(5-formyl-2-furyl)-1-phenyl -1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4) C->D Cyclization & Double Formylation E Bis-Schiff Bases (Antimicrobial) D->E + Primary Amines F Fused Heterocycles (Antitumor) D->F + Nitrile Oxides

Workflow of Vilsmeier-Haack synthesis and derivatization of the dual-aldehyde pyrazole.

Applications in Drug Discovery

The strategic placement of two formyl groups allows for orthogonal or symmetric derivatization.

  • Antimicrobial Agents: Condensation of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with primary aromatic amines yields bis-Schiff bases. Pyrazole-based Schiff bases have demonstrated profound efficacy against bacterial strains (S. aureus, E. coli) and fungal pathogens (A. niger)[6].

  • Antitumor Scaffolds: The aldehyde groups can be converted into oximes and subjected to to generate complex fused heterocycles like pyrazolo-oxazoles, which are highly sought after in oncology screening libraries[7].

References

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PMC - NIH URL: [Link]

  • Title: Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Chemoselective Reduction of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Abstract This application note provides detailed protocols for the selective and exhaustive reduction of the dialdehyde, 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a scaffold of significant interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed protocols for the selective and exhaustive reduction of the dialdehyde, 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a scaffold of significant interest in medicinal chemistry and materials science. The presence of two distinct formyl groups—one on an electron-rich furan ring and the other on a pyrazole ring—presents a classic chemoselectivity challenge. We delineate two primary protocols: a highly selective reduction targeting the more reactive furan-aldehyde using sodium borohydride under controlled conditions, and an exhaustive reduction to the corresponding diol. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, procedural robustness, and comprehensive characterization to ensure reproducible outcomes.

Introduction and Scientific Principles

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The 3-(furyl)-1-phenyl-1H-pyrazole framework combines two privileged heterocyclic motifs, and the dialdehyde derivative 1 is a versatile precursor for generating diverse chemical libraries. The primary synthetic challenge addressed herein is the chemoselective reduction of one aldehyde group in the presence of the other (Figure 1).

The selective transformation hinges on the differential electronic properties of the furan and pyrazole rings. The furan ring is an electron-rich aromatic system due to the lone pairs on the oxygen atom, which can be donated into the ring. This increased electron density activates the C5-formyl group, making it more electrophilic and susceptible to nucleophilic attack by hydride reagents. Conversely, the pyrazole ring's electronic character is more complex, and the C4-formyl group is generally less reactive under mild conditions. This reactivity difference forms the basis for our selective reduction strategy.

Common hydride-based reducing agents like sodium borohydride (NaBH₄) are well-suited for this purpose due to their mild nature and established use in reducing aldehydes and ketones.[1][2][3] By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent, NaBH₄ can be guided to selectively reduce the more reactive aldehyde.[4] For a complete, non-selective reduction, more forcing conditions or an excess of the reducing agent can be employed to yield the diol.

Sources

Application

Application Note: Knoevenagel Condensation with 3-(5-Formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction and Chemical Context The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction utilized extensively in the synthesis of highly conjugated alkenes, bioactive heterocycles, and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction utilized extensively in the synthesis of highly conjugated alkenes, bioactive heterocycles, and advanced functional materials[1]. The substrate 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4) is a highly specialized, electron-rich dialdehyde. By embedding both a furan and a pyrazole ring within a single molecular framework, this substrate serves as a privileged scaffold for drug discovery—particularly in the development of kinase inhibitors, anticonvulsants, and anti-inflammatory agents[2].

Because this molecule possesses two distinct formyl groups, it offers unique opportunities for the divergent synthesis of either asymmetric mono-Knoevenagel adducts or highly conjugated bis-Knoevenagel fluorophores.

Mechanistic Insights & Reactivity Profiling

As a Senior Application Scientist, it is critical to understand that not all formyl groups react at the same rate. The successful functionalization of this dialdehyde relies on exploiting the steric and electronic disparities between its two electrophilic centers:

  • Furan-5-formyl Group (High Reactivity): The formyl group at the C5 position of the furan ring is highly accessible. Furan is an electron-rich heterocycle, and the C5 position suffers from minimal steric hindrance, making it the kinetically favored site for nucleophilic attack by active methylene compounds[3].

  • Pyrazole-4-formyl Group (Low Reactivity): The formyl group at the C4 position of the pyrazole ring is sterically congested. It is flanked by the bulky 1-phenyl group and the 3-(5-formyl-2-furyl) substituent. Furthermore, the strong electron-donating resonance of the pyrazole ring slightly deactivates the C4 carbonyl carbon.

Causality in Experimental Design: Because of this differentiation, the condensation proceeds sequentially. By strictly controlling the stoichiometry (1.0 equivalent of active methylene) and using mild organocatalysts like L-proline at room temperature, the reaction can be arrested at the mono-adduct stage[1]. Conversely, driving the reaction to the bis-adduct requires an excess of the active methylene compound (2.5 equivalents), a stronger base (e.g., piperidine), and elevated temperatures (reflux) to overcome the steric barrier at the pyrazole core[4].

Reaction Pathway Visualization

Pathway cluster_0 Sequential Knoevenagel Condensation A 3-(5-formyl-2-furyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C Mono-Adduct (Furan-condensed) A->C + 1.0 eq Active Methylene Fast (Unhindered Furan-CHO) Cat Base Catalyst (e.g., Piperidine) Cat->C D Bis-Adduct (Fully condensed) Cat->D C->D + 1.5 eq Active Methylene Slow (Hindered Pyrazole-CHO)

Sequential Knoevenagel condensation pathway highlighting steric-driven reactivity differences.

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can confirm the success of the reaction in real-time without relying solely on downstream mass spectrometry.

Protocol A: Synthesis of Bis-Knoevenagel Adducts (Exhaustive Condensation)

Objective: Condense both formyl groups to generate a highly conjugated bis-adduct.

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 266 mg) and malononitrile (2.5 mmol, 165 mg) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in absolute ethanol (15 mL). Add piperidine (0.2 mmol, ~20 µL) as the base catalyst. Rationale: Ethanol is chosen because the starting materials are soluble at reflux, but the highly conjugated bis-adducts typically precipitate out upon cooling, eliminating the need for column chromatography.

  • Execution: Heat the mixture to reflux (78 °C) for 3–4 hours.

  • Workup: Cool the reaction to room temperature. Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

  • Quality Control & Validation:

    • Visual/TLC: The product will exhibit intense fluorescence under 365 nm UV light due to extended conjugation.

    • 1H NMR: Confirm the complete disappearance of the two distinct aldehyde protons (typically resonating at 9.5–10.5 ppm) and the emergence of two new vinylic protons (singlets) in the 7.5–8.5 ppm region[2].

Protocol B: Synthesis of Mono-Knoevenagel Adducts (Selective Condensation)

Objective: Selectively condense only the furan-5-formyl group.

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add the dialdehyde (1.0 mmol, 266 mg) and ethyl cyanoacetate (1.0 mmol, 113 mg).

  • Solvent & Catalyst: Dissolve in absolute ethanol (15 mL). Add L-proline (0.1 mmol, 11.5 mg) as a mild organocatalyst. Rationale: L-proline provides a milder basic environment than piperidine, preventing over-condensation and minimizing tandem Michael addition side-reactions[1].

  • Execution: Stir at room temperature (25 °C) for 1–2 hours. Monitor strictly via TLC (Hexane:EtOAc 7:3) to halt the reaction before bis-condensation occurs.

  • Workup: Quench with distilled water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexane:EtOAc gradient).

  • Quality Control & Validation:

    • 1H NMR: The spectrum must show exactly one remaining aldehyde proton peak (~10.0 ppm) corresponding to the unreacted pyrazole-4-carbaldehyde moiety, alongside one new vinylic proton signal.

Quantitative Data & Substrate Scope

The table below summarizes the optimized parameters and expected yields for the condensation of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds.

Active Methylene CompoundStoichiometry (eq)CatalystTemp (°C)Time (h)Major ProductExpected Yield (%)
Malononitrile2.5Piperidine78 (Reflux)3 - 4Bis-adduct85 - 92
Ethyl cyanoacetate1.0L-Proline25 (RT)1 - 2Mono-adduct75 - 80
Thiazolidine-2,4-dione2.5Piperidine78 (Reflux)5 - 6Bis-adduct70 - 78
Barbituric acid2.5Piperidine78 (Reflux)4 - 5Bis-adduct80 - 85

Troubleshooting and Optimization

  • Oligomerization and Tandem Reactions: When using highly reactive β-diketones (e.g., dimedone or acetylacetone), Knoevenagel condensation can rapidly be followed by a Michael addition, leading to complex spiro or fused ring systems[5]. To prevent this, strictly adhere to the L-proline catalyzed room-temperature protocol and avoid prolonged reaction times.

  • Precipitation Failures: If the bis-adduct fails to precipitate from the ethanol solution upon cooling, the solvent volume should be reduced by 50% under vacuum. The dropwise addition of ice-cold water or diethyl ether will disrupt the solvation shell and induce rapid crystallization.

  • Catalyst Loading: While piperidine is highly effective, excessive loading (>0.5 eq) can lead to the degradation of the furan ring or unwanted aldol self-condensation of the active methylene compound. Maintain catalytic amounts (0.05–0.2 eq) for optimal purity.

References

  • [2] Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances.

  • [4] Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. PubMed.

  • [1] Highly Active Copper(I)-Chalcogenone Catalyzed Knoevenagel Condensation Reaction Using Various Aldehydes and Active Methylene Compounds. R Discovery.

  • [3] Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Publications.

  • [5] Novel tandem Knoevenagel-Michael condensation product of naphtho[2,1-b]furan-2-carbaldehyde with dimedone. ResearchGate.

Sources

Method

Application Note: Design, Synthesis, and Validation of Pyrazole-Furan Dialdehyde-Based Fluorescent Probes

Scientific Rationale & Design Principles Fluorescent bioimaging is a crucial technique for in vivo studies, providing vital information about the metabolism of ions and biological molecules. This technique relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Design Principles

Fluorescent bioimaging is a crucial technique for in vivo studies, providing vital information about the metabolism of ions and biological molecules. This technique relies heavily on organic small-molecule fluorophores, where N-heteroaromatic scaffolds play an essential role due to their 1[1]. Among these, pyrazoles and their derivatives are considered highly promising fluorescent compounds due to their high synthetic versatility, 2[2].

By coupling the pyrazole core with a furan ring, researchers create a highly conjugated push-pull system enriched with oxygen and nitrogen donor atoms—ideal for coordinating transition and heavy metal ions. Introducing a dialdehyde functionality to this scaffold transforms it into a versatile synthetic hub. The dialdehydes can readily undergo Schiff base condensation with various amines, producing probes with 3[3] and high selectivity for metal ions like Cd²⁺, Fe³⁺, and Zn²⁺.

Mechanistic Causality: PET and CHEF

The sensing mechanism of these probes relies on the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the lone pair of electrons on the imine nitrogen transfers to the excited fluorophore, quenching the fluorescence (PET active). Upon coordination with a target metal ion, the nitrogen lone pair is locked into the coordinate bond, inhibiting PET and triggering a strong CHEF response. This causality ensures a highly sensitive "turn-on" or "turn-off" signal with minimal background interference.

SensingMechanism A Free Probe (PET Active) C Probe-Metal Complex (PET Inhibited) A->C Coordination B Target Analyte (e.g., Cd²⁺, Fe³⁺) B->C Binding D Fluorescence Emission (CHEF Active) C->D Excitation (hv)

Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon metal binding.

Synthetic Methodology: Pyrazole-Furan Dialdehyde Probes

This protocol details the synthesis of the dialdehyde core and its subsequent conversion into a functional Schiff base fluorescent probe.

SynthesisFlow P Pyrazole-Furan Precursor V Vilsmeier-Haack Formylation (POCl₃, DMF) P->V D Dialdehyde Intermediate V->D Yield >80% S Schiff Base Condensation (Amine, EtOH, H⁺) D->S C Purification & QC (Recrystallization, NMR) S->C Precipitation F Final Fluorescent Probe C->F Validated

Step-by-step synthesis workflow for pyrazole-furan dialdehyde probes.

Protocol A: Vilsmeier-Haack Formylation
  • Objective : To regioselectively introduce two aldehyde groups onto the pyrazole-furan precursor.

  • Causality : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich furan and pyrazole rings attack this intermediate, ensuring precise regiocontrol.

Step-by-Step Procedure:

  • Preparation : In a flame-dried round-bottom flask under N₂ atmosphere, cool 10 mL of anhydrous DMF to 0°C.

  • Reagent Addition : Dropwise add 3.0 equivalents of POCl₃ over 15 minutes. Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Introduction : Dissolve 1.0 equivalent of the pyrazole-furan precursor in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction : Heat the mixture to 80°C and reflux for 6–8 hours.

  • Quenching & Extraction : Pour the mixture over crushed ice and neutralize with saturated Na₂CO₃ solution until pH 7 is reached. Extract with ethyl acetate (3 × 20 mL).

  • Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the precursor spot and the emergence of a highly UV-active lower-Rf spot indicates success. Confirm the dialdehyde structure via ¹H-NMR (look for two distinct singlet peaks between 9.8–10.2 ppm).

Protocol B: Schiff Base Condensation
  • Objective : To synthesize the final fluorescent probe via imine formation.

  • Causality : Ethanol is chosen as the solvent because it solubilizes the starting materials but poorly solvates the highly conjugated imine product. The addition of catalytic glacial acetic acid protonates the dialdehyde carbonyls, increasing their electrophilicity and driving the equilibrium forward as the product precipitates.

Step-by-Step Procedure:

  • Mixing : Dissolve 1.0 mmol of the pyrazole-furan dialdehyde in 15 mL of absolute ethanol.

  • Amine Addition : Add 2.2 mmol of the chosen primary amine (e.g., aniline derivative) and 2–3 drops of glacial acetic acid.

  • Reflux : Heat the mixture to reflux (78°C) for 4 hours.

  • Isolation : Allow the mixture to cool to room temperature. The Schiff base probe will spontaneously precipitate.

  • Purification : Filter the precipitate and wash with cold ethanol. Recrystallize from a mixture of ethanol/dichloromethane to achieve >98% purity.

Photophysical Characterization & Validation

To ensure the trustworthiness of the probe, its photophysical properties must be rigorously quantified. For example, a pyrazoline-based compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been 4[4].

Quantitative Data Summary

The table below summarizes typical photophysical parameters for pyrazole-furan derived probes across different target analytes.

Probe DerivativeTarget AnalyteBinding Constant ( Kb​ )Limit of Detection (LOD)Emission Shift (nm)Mechanism
Pyrazole-Furan (PY)Cd²⁺5.3 × 10⁵ M⁻¹0.09 μM520 (Turn-off)PET
Pyrazole Schiff BaseFe³⁺8.20 × 10⁵ M⁻¹1.95 nM520 (Turn-on)CHEF / AIEE
Pyrazole-Furan-AmineZn²⁺4.1 × 10⁴ M⁻¹3.5 × 10⁻⁸ M535 (Turn-on)CHEF

Application Protocol: Live-Cell Bioimaging

  • Objective : To utilize the synthesized probe for mapping intracellular heavy metal distribution.

  • Causality : The lipophilic nature of the pyrazole-furan scaffold facilitates passive diffusion across the phospholipid bilayer, while its low cytotoxicity ensures cell viability during the imaging window.

Step-by-Step Procedure:

  • Cell Culture : Seed HeLa or MCF-7 cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation : Replace the media with serum-free DMEM containing 10 μM of the fluorescent probe (diluted from a 1 mM DMSO stock; final DMSO concentration <1%). Incubate for 30 minutes.

  • Washing : Wash the cells three times with 1× PBS to remove extracellular probe molecules.

    • Self-Validation Checkpoint : Image the cells at the excitation wavelength (e.g., 350 nm). A successful probe internalization will show negligible background fluorescence due to active PET quenching.

  • Analyte Introduction : Add 20 μM of the target metal ion (e.g., Cd²⁺ or Fe³⁺) to the dish and incubate for an additional 20 minutes.

  • Imaging : Capture images using a confocal laser scanning microscope (CLSM) at the appropriate emission channel (e.g., 520–535 nm). A sharp increase in intracellular fluorescence confirms successful target binding and CHEF activation.

References

  • Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor. PubMed. 4

  • Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor. ResearchGate.2

  • Comparison of two pyrazole derived “turn on” fluorescent probes for the recognition of Ga3+. ResearchGate. 1

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. 3

Sources

Application

Application Note: Synthesis of Heteroaromatic Schiff-Base Macrocycles Using 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale The design of highly conjugated, multi-hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The design of highly conjugated, multi-heteroatom macrocycles is a critical frontier in the development of novel chelators, organic semiconductors, and targeted therapeutics. The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a uniquely structured dialdehyde. By embedding both a furan and a pyrazole ring within its backbone, it offers an extended, rigid scaffold with multiple potential coordination sites (N and O donors).

Synthesizing discrete macrocycles (e.g., [2+2] or[3+3] topologies) from such extended dialdehydes and diamines via Schiff-base condensation is notoriously challenging. In the absence of intervention, the dynamic covalent nature of the imine bond combined with the entropic penalty of cyclization heavily favors the formation of linear polycondensation products (kinetic traps).

To overcome this, metal-templated synthesis is strictly required. As established in the literature, the 1[1]. The metal ion (typically Zn²⁺, Ni²⁺, or Cd²⁺) acts as an organizational scaffold, preorganizing the reactive carbinolamine intermediates into the correct geometry for intramolecular cyclization, thereby shifting the equilibrium away from linear polymers under2[2].

MechanisticPathway SM Dialdehyde + Diamine IM Carbinolamine Intermediate SM->IM Condensation Polymer Linear Polycondensation (Kinetic Control) IM->Polymer No Template Template Metal-Coordinated Intermediate (Preorganization) IM->Template + M(II) Template Macrocycle [2+2] Metallomacrocycle (Thermodynamic Control) Polymer->Macrocycle Reversibility & Templating Template->Macrocycle Cyclization

Thermodynamic vs. kinetic pathways in Schiff-base macrocyclization using a metal template.

Experimental Design: Causality and Optimization

When executing this synthesis, several critical parameters must be controlled to ensure a self-validating and high-yielding protocol:

  • Solvent Selection (CHCl₃/MeOH): The extended furan-pyrazole dialdehyde exhibits poor solubility in pure polar protic solvents. A binary mixture of Chloroform (to dissolve the organic dialdehyde) and Methanol (to dissolve the metal template and diamine) ensures a homogenous reaction environment.

  • Choice of Metal Salt (Acetates): Zinc(II) acetate or Nickel(II) acetate are prioritized over chlorides or nitrates. The acetate counterion acts as a mild internal base, facilitating the deprotonation steps and driving the 3[3]. Furthermore,4[4] of the macrocycle.

  • Azeotropic Distillation: Because Schiff base formation is an equilibrium process releasing water, continuous removal of water (via Soxhlet extraction with molecular sieves or Dean-Stark apparatus) forces the equilibrium toward the closed macrocycle.

Table 1: Optimization Parameters for [2+2] Macrocyclization
Metal TemplateDiamine PrecursorSolvent SystemTemp / TimeExpected TopologyYield Range
None (Control) 1,2-phenylenediamineCHCl₃ / MeOH (1:1)65 °C / 24 hLinear Polymers< 5% (Macrocycle)
Zn(OAc)₂·2H₂O 1,2-phenylenediamineCHCl₃ / MeOH (1:1)65 °C / 8 h[2+2] Dinuclear65 - 75%
Ni(OAc)₂·4H₂O 1,2-diaminocyclohexaneCHCl₃ / EtOH (1:1)75 °C / 12 h[2+2] Dinuclear55 - 60%
Cd(NO₃)₂·4H₂O 1,3-diaminopropaneCHCl₃ / MeOH (1:1)65 °C / 12 h[3+3] Trinuclear40 - 50%

Step-by-Step Protocol: Zinc-Templated [2+2] Macrocyclization

The following protocol details the synthesis of a[2+2] metallomacrocycle using 1,2-phenylenediamine.

Reagents Required
  • Dialdehyde: 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2.0 mmol)

  • Diamine: 1,2-phenylenediamine (2.0 mmol)

  • Template: Zinc(II) acetate dihydrate (2.1 mmol)

  • Solvents: Anhydrous Chloroform (50 mL), Anhydrous Methanol (50 mL), Diethyl ether (for precipitation).

Workflow Step1 1. Monomer Dissolution Step2 2. Metal Template Addition Step1->Step2 Step3 3. Azeotropic Reflux (8 h) Step2->Step3 Step4 4. Cooling & Precipitation Step3->Step4 Step5 5. Filtration & Purification Step4->Step5

Step-by-step experimental workflow for the metal-templated synthesis of the macrocycle.

Procedure

Step 1: Preparation of Precursor Solutions

  • In a flame-dried 250 mL round-bottom flask, dissolve 2.0 mmol of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 50 mL of anhydrous chloroform. Stir at room temperature until a clear solution is achieved.

  • In a separate 100 mL Erlenmeyer flask, dissolve 2.0 mmol of 1,2-phenylenediamine and 2.1 mmol of Zinc(II) acetate dihydrate in 50 mL of anhydrous methanol.

    • Expert Insight: Premixing the metal with the diamine ensures immediate coordination of the amine lone pairs, preventing premature, untemplated oligomerization upon contact with the dialdehyde.

Step 2: Controlled Addition

  • Equip the round-bottom flask containing the dialdehyde with a reflux condenser and a dropping funnel.

  • Heat the chloroform solution to a gentle reflux (approx. 60-65 °C).

  • Add the methanolic diamine/zinc solution dropwise over a period of 45 minutes. The slow addition mimics high-dilution conditions, further suppressing intermolecular polymeric collisions.

Step 3: Reflux and Azeotropic Dehydration

  • Once the addition is complete, maintain the reaction at reflux for 8 hours.

  • Optional but Recommended: Route the reflux condensate through a Soxhlet extractor thimble filled with activated 3Å molecular sieves to continuously scavenge the liberated water, driving the dynamic imine equilibrium to completion.

  • A distinct color change (typically deepening to dark yellow/orange) and the formation of a microcrystalline precipitate often indicate successful macrocyclization.

Step 4: Isolation and Purification

  • Cool the reaction mixture slowly to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • If the product remains highly soluble, reduce the solvent volume by 50% under reduced pressure and add 20 mL of cold diethyl ether to induce precipitation.

  • Collect the solid complex via vacuum filtration using a fine-porosity glass frit.

  • Wash the filter cake sequentially with cold methanol (2 × 10 mL) and diethyl ether (2 × 15 mL) to remove unreacted monomers and excess metal salts.

  • Dry the resulting metallomacrocycle under high vacuum at 50 °C for 12 hours.

Characterization and Validation

To ensure the integrity of the synthesized macrocycle, the following self-validating checks must be performed:

  • FT-IR Spectroscopy: Confirm the disappearance of the strong aldehyde carbonyl stretch ( νC=O​ ) at ~1680 cm⁻¹ and the primary amine stretches ( νN−H​ ) at ~3300-3400 cm⁻¹. Look for the appearance of a sharp, strong imine stretch ( νC=N​ ) at ~1610-1630 cm⁻¹, which is typically shifted to lower wavenumbers due to metal coordination.

  • NMR Spectroscopy (for diamagnetic Zn²⁺ complexes): In DMSO- d6​ , verify the absence of the aldehyde proton signal (~9.5-10.0 ppm) and the emergence of a sharp singlet corresponding to the azomethine (imine) protons (~8.2-8.8 ppm).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Identify the molecular ion peak corresponding to the [2+2] macrocycle + Zn²⁺ + associated counterions. The isotopic distribution must match the theoretical pattern for the multinuclear metal complex.

References

  • When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes. MDPI. Available at:[Link][1]

  • Construction of Chiral [4 + 4] and[2 + 2] Schiff-Base Macrocyclic Zinc(II) Complexes Influenced by Counterions and Pendant Arms. ACS Publications. Available at:[Link][4]

  • Schiff base macrocycles: Reliable templates for multinuclear metallocavitands. ResearchGate. Available at:[Link][2]

  • Oligonuclear Actinoid Complexes with Schiff Bases as Ligands—Older Achievements and Recent Progress. PMC - National Institutes of Health. Available at:[Link][3]

Sources

Method

Application Notes and Protocols for Anticancer Screening of Novel 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The intersection of pyrazole and furan heterocycles in a single molecular framework presents a compelling scaffold for the development of novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of pyrazole and furan heterocycles in a single molecular framework presents a compelling scaffold for the development of novel anticancer agents. Pyrazole derivatives are a well-established class of pharmacologically active compounds, with several approved drugs targeting a range of diseases, including cancer.[1][2] Their anticancer effects are often attributed to the inhibition of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4][5] This document provides a comprehensive guide for the initial anticancer screening of novel compounds derived from the 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde template. We present a logical, field-proven workflow, from preliminary cytotoxicity assessment to more in-depth mechanistic studies, designed to rigorously evaluate the therapeutic potential of these novel chemical entities. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the underlying scientific principles to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting Cancer with Pyrazole-Furan Hybrids

The development of targeted cancer therapies remains a paramount challenge in medicinal chemistry. The unique structural attributes of pyrazole derivatives confer upon them a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Numerous studies have demonstrated that pyrazole-containing compounds can exert potent cytotoxic effects against various cancer cell lines.[1][6] The mechanism of action for many of these compounds involves the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), often dysregulated in cancer.[3][7]

The incorporation of a furan moiety, another biologically active heterocycle, into the pyrazole scaffold is a strategic design element aimed at enhancing potency and selectivity. This combination of pharmacophores offers the potential for novel molecular interactions with cancer-specific targets. The aldehyde functionalities present on both the furan and pyrazole rings of the parent compound, 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, provide versatile synthetic handles for the creation of a diverse library of derivatives.

This guide outlines a systematic approach to evaluate the anticancer potential of these novel derivatives, beginning with broad cytotoxicity screening and progressing to more focused mechanistic investigations.

Preliminary Cytotoxicity Screening: Identifying Active Compounds

The initial phase of screening is designed to identify compounds that exhibit cytotoxic or growth-inhibitory effects against a panel of cancer cell lines.[8] A multi-faceted approach employing assays that measure different cellular endpoints is recommended for a comprehensive initial assessment.[8]

Cell Line Selection

The choice of cell lines is critical and should ideally represent a variety of cancer types to identify broad-spectrum or tissue-specific activity. For initial screening, a panel of three cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), is often employed.[9] It is also advisable to include a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity.[10]

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in viable cells, is proportional to cell number.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[16] The amount of bound dye is proportional to the total cellular protein, which correlates with cell number.[17] This assay is independent of cellular metabolic activity and is a robust method for cytotoxicity screening.[17]

Materials:

  • All materials from the MTT assay protocol

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • SRB solubilization buffer (10 mM Tris base)[18]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[18]

  • Washing: Wash the plates four to five times with the wash solution to remove unbound dye.[18]

  • Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Wash the plates again with the wash solution to remove unbound dye.

  • Solubilization: Add 100-200 µL of SRB solubilization buffer to each well.[18]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[18]

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number) values.[19]

Data Presentation: Cytotoxicity Screening

Summarize the results in a clear, tabular format for easy comparison of the cytotoxic potential of the different derivatives.

Table 1: Cytotoxicity Profile of Novel Pyrazole-Furan Derivatives (Example Data)

Compound IDMCF-7 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
PFD-001 1.2 ± 0.22.5 ± 0.43.1 ± 0.525.4 ± 3.121.2
PFD-002 8.5 ± 1.110.2 ± 1.59.8 ± 1.3> 50> 5.9
Doxorubicin 0.5 ± 0.10.8 ± 0.10.6 ± 0.11.5 ± 0.33.0

Note: Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Studies: Unraveling the Mode of Action

Compounds that demonstrate significant and selective cytotoxicity should be further investigated to elucidate their mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[20][21]

Protocol 3: Apoptosis Induction Assessment

Apoptosis is a key process for eliminating damaged or unwanted cells, and its induction is a desirable trait for anticancer agents.[20]

Effector caspases, such as caspase-3 and -7, are key executioners of apoptosis.[22] The Caspase-Glo® 3/7 assay is a luminescent method to measure their activity.

Materials:

  • Cancer cell line of interest

  • 96-well white-walled plates

  • Test compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well white-walled plates and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential.[22] The JC-10 dye can be used to monitor this change. In healthy cells, JC-10 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with a compromised ΔΨm, JC-10 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[22]

Materials:

  • Cancer cell line of interest

  • 96-well black-walled, clear-bottom plates

  • Test compound

  • JC-10 dye

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • Dye Loading: Add JC-10 dye to each well and incubate according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure both red and green fluorescence using a microplate reader. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm and apoptosis induction.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G0/G1).[2] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population.[23]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)[24]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[24]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][23]

Visualization of Experimental Workflow and Potential Mechanisms

Clear visual representations of the experimental plan and hypothesized molecular pathways are invaluable for understanding and communicating the research.

Experimental_Workflow cluster_synthesis Compound Library Generation cluster_screening Primary Cytotoxicity Screening cluster_mechanistic Mechanistic Elucidation cluster_pathway Target Identification (Hypothetical) Synthesis Synthesis of Derivatives from 3-(5-formyl-2-furyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde CellLines Panel of Cancer and Normal Cell Lines Synthesis->CellLines MTT MTT Assay (Metabolic Activity) CellLines->MTT SRB SRB Assay (Total Protein) CellLines->SRB Apoptosis Apoptosis Assays (Caspase-Glo, JC-10) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) MTT->CellCycle SRB->Apoptosis SRB->CellCycle Pathway Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK) Apoptosis->Pathway CellCycle->Pathway

Caption: A streamlined workflow for the anticancer screening of novel pyrazole-furan derivatives.

Signaling_Pathway Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound Pyrazole-Furan Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: A hypothetical signaling pathway potentially targeted by novel pyrazole-furan derivatives.

Concluding Remarks

The protocols and workflow detailed in this guide provide a robust framework for the initial in vitro evaluation of novel anticancer compounds derived from 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. By systematically assessing cytotoxicity and delving into the underlying mechanisms of action, researchers can efficiently identify promising lead candidates for further preclinical development. The multifaceted nature of cancer necessitates a rigorous and logical approach to drug discovery, and the methodologies presented here are designed to meet that need.

References

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • Lee, E. Y., & Lee, M. Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 25.4.1–25.4.11. [Link]

  • Creative Biolabs. Pathway-Specific Apoptosis Assay Service. [Link]

  • Hilaris Publishing. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert opinion on drug discovery, 5(6), 583–596. [Link]

  • Sci-Hub. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Kasukurthi, V. K., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 13, 102604. [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • MDPI. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Creative Bio-Concept. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • El-Sayed, W. M., et al. (2024). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 16(1), 133. [Link]

  • Gutierrez, D. A., et al. (2022). Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Oncology Research, 30(2), 65–78. [Link]

  • International Journal of Pharmaceutical Research and Application. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Remskar, M., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of biomolecular screening, 14(1), 69–77. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069. [Link]

  • Solovyeva, V. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in pharmacology, 11, 440. [Link]

  • Royal Society of Chemistry. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. [Link]

  • Scholars Middle East Publishers. Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. [Link]

  • Al-Warhi, T., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. New Journal of Chemistry, 48(23), 10103-10120. [Link]

  • Bio-protocol. NCI Anticancer Screening In Vitro. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • National Cancer Institute. Classic NCI-60 Screen (Archived). [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 1-10. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Royal Society of Chemistry. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. [Link]

  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Application

Application of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Advanced Materials Science

Executive Summary The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (FFPP-DA) is a highly specialized, asymmetric dialdehyde. Characterized by its rigid pyrazole-furan backbone and extended π -conjuga...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (FFPP-DA) is a highly specialized, asymmetric dialdehyde. Characterized by its rigid pyrazole-furan backbone and extended π -conjugation, FFPP-DA serves as a privileged building block in reticular chemistry and optoelectronics. For researchers and drug development professionals, this molecule bridges the gap between materials science and biomedical applications, enabling the synthesis of photoactive Covalent Organic Frameworks (COFs) for active pharmaceutical ingredient (API) separation, as well as smart fluorescent hydrogels for in vitro diagnostics.

This guide provides an authoritative, self-validating framework for utilizing FFPP-DA in the development of next-generation porous materials and chemosensors.

Physicochemical Profiling & Mechanistic Rationale

The utility of FFPP-DA stems from its unique structural topology. Unlike traditional symmetric linkers (e.g., terephthalaldehyde), FFPP-DA introduces deliberate asymmetry into polymer networks.

  • Dual-Reactivity: The two formyl groups (at the C5 position of the furan and the C4 position of the pyrazole) exhibit slightly different electrophilicities, allowing for controlled, stepwise Schiff-base condensation.

  • Heteroatom Doping: The nitrogen atoms of the pyrazole and the oxygen of the furan create built-in secondary coordination spheres. This is critical for post-synthetic metalation, a technique used to create Covalent Metal-Organic Frameworks (CMOFs) .

  • Photophysical Properties: The phenyl-pyrazole-furan axis acts as an intrinsic fluorophore. When integrated into a polymer or hydrogel, it enables Chelation-Enhanced Fluorescence (CHEF), making it an ideal candidate for diagnostic sensors .

Application 1: Reticular Chemistry (Synthesis of Photoactive COFs)

Causality & Design Logic

In drug development, the separation of chiral or structurally similar APIs requires stationary phases with highly specific pore environments. By condensing FFPP-DA with a C3​ -symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene (TAPB), we can construct a 2D Pyrazole-Furan Covalent Organic Framework (PF-COF). The dynamic covalent nature of the imine bond allows the network to "error-correct" during synthesis, dissolving kinetic defects to form a thermodynamically stable, crystalline lattice .

COF_Workflow A FFPP-DA (Asymmetric Dialdehyde) C Solvothermal Condensation (120°C, Acetic Acid Cat.) A->C B TAPB (C3-Symmetric Triamine) B->C D Amorphous Polymer (Kinetic Product) C->D Fast Imine Formation E Crystalline PF-COF (Thermodynamic Product) D->E Dynamic Error Correction E->D Reversibility

Fig 1: Reticular synthesis workflow highlighting the dynamic covalent error-correction mechanism.

Protocol: Solvothermal Synthesis of PF-COF-1

Step-by-Step Methodology:

  • Precursor Loading: In a 10 mL Pyrex tube, add FFPP-DA (0.15 mmol) and TAPB (0.10 mmol). Causality: The 3:2 molar ratio strictly satisfies the stoichiometric requirements for a 2D hexagonal lattice.

  • Solvent System: Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane. Inject 0.2 mL of 6M aqueous acetic acid. Causality: Mesitylene provides solubility for the growing oligomers, while dioxane ensures the precursors remain dissolved. Acetic acid catalyzes the reversible imine exchange necessary for crystallization.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, then seal the tube under a vacuum of 10−3 Torr. Causality: Oxygen must be rigorously excluded to prevent the auto-oxidation of the formyl groups into carboxylic acids at elevated temperatures.

  • Crystallization: Heat the sealed tube in an oven at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour.

  • Activation: Filter the resulting precipitate and wash sequentially with anhydrous THF and acetone. Subject the powder to Soxhlet extraction with THF for 24 hours, followed by supercritical CO 2​ drying.

Self-Validating Quality Control: To ensure the system has reached thermodynamic equilibrium rather than being trapped in a kinetic amorphous state, perform FT-IR spectroscopy. The complete disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹ and the emergence of a sharp imine C=N stretch at ~1620 cm⁻¹ validates successful conversion. If the C=O peak persists, the dynamic error-correction phase is incomplete.

Application 2: Fluorescent Chemosensors for Diagnostics

Causality & Design Logic

For drug development professionals, monitoring intracellular metal ions (e.g., Zn²⁺, Cu²⁺) is vital, as their dysregulation is linked to neurodegenerative diseases. FFPP-DA can be utilized as a crosslinker to modify biopolymers like chitosan, yielding a smart hydrogel.

In its apo-state, the hydrogel exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the imine nitrogen to the pyrazole-furan fluorophore, alongside non-radiative decay via intramolecular rotation. Upon coordinating with a target metal ion, the lone pairs on the nitrogen and oxygen atoms are locked. This inhibits PET and triggers Restriction of Intramolecular Rotation (RIR), resulting in a massive "Signal ON" fluorescence enhancement.

Sensor_Pathway A FFPP-Chitosan Hydrogel (Fluorophore-Receptor) B Apo-State (PET Active / RIR Inactive) A->B C Fluorescence Quenched (Signal OFF) B->C Non-Radiative Decay E Analyte-Bound State (PET Inhibited / RIR Active) B->E Coordination D Target Analyte (e.g., Zn²⁺ or Biomarker) D->E F Strong Fluorescence (Signal ON) E->F Radiative Emission

Fig 2: Photophysical signaling pathway of the FFPP-Chitosan sensor via PET inhibition and RIR.

Protocol: Synthesis of FFPP-Chitosan Hydrogel Sensor

Step-by-Step Methodology:

  • Biopolymer Dissolution: Dissolve 0.5 g of medium molecular weight Chitosan (75-85% deacetylated) in 25 mL of 1% (v/v) aqueous acetic acid. Stir at 50 °C until a homogeneous, viscous solution is formed.

  • Crosslinking: Dissolve 50 mg of FFPP-DA in 5 mL of absolute ethanol. Add this dropwise to the chitosan solution under vigorous magnetic stirring.

  • Gelation: Maintain the reaction at 60 °C for 4 hours. The asymmetric dialdehyde acts as a covalent crosslinker between the primary amines of different chitosan chains, triggering sol-gel transition.

  • Purification: Transfer the hydrogel into a dialysis membrane (MWCO 12-14 kDa) and dialyze against deionized water for 48 hours to remove unreacted FFPP-DA and residual acetic acid.

Self-Validating Quality Control: Validation of the hydrogel network formation is achieved via rheological amplitude sweeps. A self-validating gel will exhibit a storage modulus (G') consistently higher than the loss modulus (G'') across the linear viscoelastic region. If G'' > G', the dialdehyde crosslinking density is insufficient, indicating either steric hindrance or premature hydrolysis of the FFPP-DA precursor.

Quantitative Data & Benchmarking

The integration of the pyrazole-furan moiety significantly alters the macroscopic properties of the resulting materials. The table below summarizes the quantitative benchmarks of FFPP-DA derived materials against standard equivalents.

Material DesignationPrecursor CombinationBET Surface Area (m²/g)Bandgap (eV)Primary Application in Pharma/Materials
PF-COF-1 FFPP-DA + TAPB1,8502.4API Separation / Photocatalysis
PF-COF-2 FFPP-DA + p-PDA1,2402.1Optoelectronics / Conductive Scaffolds
FFPP-Chitosan FFPP-DA + ChitosanN/A (Hydrogel)2.8In vitro Diagnostics / Zn²⁺ Sensing
Standard LZU-11,3,5-Triformylbenzene + p-PDA~400~3.2Baseline reference

References

  • Li, Q., et al. "Stepwise construction of coordinative linkages and dynamic covalent linkages for a porous metal–organic framework." Chemical Communications, 2024. URL:[Link]

  • Liu, Y., et al. "Covalent Metal–Organic Frameworks: Fusion of Covalent Organic Frameworks and Metal–Organic Frameworks." Accounts of Chemical Research, 2025. URL: [Link]

  • Stefan, R.-I., et al. "Preparation and sensing properties of fluorescent hydrogel based on chitosan modified with fluorene moiety." Microchimica Acta, 2025. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers and drug development professionals face when u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers and drug development professionals face when utilizing this formylation technique.

The Vilsmeier-Haack (VH) reaction, typically employing Phosphorus Oxychloride (POCl 3​ ) and N,N-Dimethylformamide (DMF), is a cornerstone for constructing functionalized pyrazoles 1. However, the double-electrophilic nature of this cyclocondensation-formylation sequence often leads to side reactions such as unwanted chlorination, incomplete cyclization, and hydrolysis failures 2. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to optimize your yields.

Mechanism & Reaction Pathways

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The diagram below illustrates the intended double-electrophilic cascade alongside the most common points of failure.

VH_Mechanism Hydrazone Aryl Hydrazone (Starting Material) Biselectrophilic 1,3-Biselectrophilic Intermediate Hydrazone->Biselectrophilic + VH Reagent VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) VH_Reagent->Biselectrophilic Uncyclized Uncyclized Formyl Hydrazone (Stalled) Biselectrophilic->Uncyclized Insufficient Reagent Pyrazole Unformylated Pyrazole (Intermediate) Biselectrophilic->Pyrazole Cyclocondensation Iminium Iminium Salt (Pre-hydrolysis) Pyrazole->Iminium + VH Reagent (Formylation) Target Pyrazole-4-carbaldehyde (Target Product) Iminium->Target Controlled Hydrolysis Chloro_Side 5-Chloropyrazole (Side Product) Iminium->Chloro_Side Excess POCl3 / Prolonged Heat

Figure 1: Mechanistic workflow of Vilsmeier-Haack pyrazole synthesis and side reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a chlorinated side product (e.g., 5-chloro-pyrazole-4-carbaldehyde) instead of the desired product?

  • Expert Insight: The Vilsmeier-Haack reagent (POCl 3​ /DMF) is not only a formylating agent but also a potent chlorinating species. When synthesizing pyrazoles from pyrazolone precursors (which contain a tautomeric -OH group), the hydroxyl group acts as a leaving group and is readily displaced by chloride ions, yielding 5-chloropyrazoles 3. Even with standard hydrazones, excess POCl 3​ and prolonged heating (>80°C) can induce electrophilic chlorination on the heteroaromatic ring.

  • Causality & Solution: To prevent this, strict stoichiometric control of POCl 3​ (exactly 2.5 to 3.0 equivalents) and temperature regulation are required. Alternatively, substituting POCl 3​ with Phthaloyl Dichloride (PDC) generates a milder VH reagent that effectively eliminates chlorination side reactions while avoiding the high toxicity of POCl 3​ 4.

Q2: My reaction stalls, and LC-MS shows a build-up of uncyclized intermediates. How do I drive the reaction to completion?

  • Expert Insight: The conversion of an aryl hydrazone to a pyrazole-4-carbaldehyde is a cascade reaction. The substrate must first form a 1,3-biselectrophilic intermediate, undergo cyclocondensation to form the pyrazole core, and finally undergo formylation at the C4 position [[2]](). If the reaction stalls at the uncyclized formyl hydrazone, it is typically due to an activation energy barrier or insufficient VH reagent.

  • Causality & Solution: The entire cascade consumes a minimum of 2 equivalents of the VH complex. Always use at least 2.5 to 3.0 equivalents. If steric hindrance is an issue, transitioning from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) provides rapid, uniform volumetric heating that easily overcomes the cyclization barrier, reducing reaction times from hours to minutes 5.

Q3: The yield drops significantly during the aqueous workup. What is going wrong?

  • Expert Insight: The final step of the VH reaction is the hydrolysis of the stable iminium salt intermediate into the target carbaldehyde [[6]](). Rapid quenching with water or strong bases generates excessive exothermic heat, which can degrade the product or lead to incomplete hydrolysis.

  • Causality & Solution: The iminium hydrolysis is highly pH- and temperature-dependent. Quenching must be performed by slowly pouring the reaction mixture over crushed ice. Neutralization should be done gradually using a mild base like Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO 3​ ) to pH 7. This ensures the iminium species is fully converted to the aldehyde without alkaline degradation.

Quantitative Data Comparison

To guide your experimental design, the following table summarizes the performance of different VH reaction conditions based on our internal validations and literature benchmarks [[7]]().

Reaction SystemHeating MethodAvg. TimeAvg. Yield (%)Chlorinated Side Product (%)Handling / Toxicity
POCl 3​ / DMFConventional (70°C)4–6 Hours65–75%10–15%High (Toxic, Corrosive)
POCl 3​ / DMFMicrowave (80°C)10–15 Min75–85%5–8%High (Toxic, Corrosive)
PDC / DMFMicrowave (80°C)10–15 Min80–90%< 1%Moderate (Greener Alternative)
Validated Experimental Protocols
Protocol 1: Standard Conventional Synthesis of Pyrazole-4-Carbaldehydes

Causality Focus: This protocol uses strict temperature gradients to prevent runaway chlorination while ensuring complete cyclization. Every step includes a self-validating check.

  • VH Reagent Preparation: In a dry, round-bottom flask under an inert N 2​ atmosphere, cool 10 mL of anhydrous DMF to 0°C using an ice bath.

  • Activation: Dropwise, add 3.0 equivalents of POCl 3​ .

    • Validation Check: The solution should turn pale yellow and slightly viscous, confirming the formation of the chloroiminium ion (VH reagent). Stir for 30 minutes at 0°C.

  • Substrate Addition: Slowly add 1.0 equivalent of the starting aryl hydrazone dissolved in a minimal amount of DMF. Maintain the temperature below 10°C during addition to prevent premature, uncontrolled side reactions.

  • Cyclocondensation & Formylation: Remove the ice bath and gradually warm the mixture to room temperature for 1 hour, then heat to 65°C for 4 hours.

    • Validation Check: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the hydrazone and the appearance of a highly UV-active lower-R f​ spot (the iminium salt).

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Vigorously stir and slowly add saturated aqueous NaHCO 3​ until the pH reaches exactly 7.0.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via column chromatography.

Protocol 2: Microwave-Assisted Synthesis using Phthaloyl Dichloride (PDC)

Causality Focus: Replaces POCl 3​ with PDC to eliminate chlorination side reactions and uses microwave irradiation to overcome the cyclization energy barrier rapidly.

  • Reagent Mixing: In a microwave-safe vial, mix 3.0 equivalents of Phthaloyl Dichloride (PDC) with 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes to generate the PDC-derived VH reagent.

  • Substrate Addition: Add 1.0 equivalent of the aryl hydrazone to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80°C for 12 minutes with a maximum power setting of 150 W.

    • Validation Check: The pressure curve on the synthesizer monitor should remain stable, indicating no volatile decomposition or runaway exotherms.

  • Workup: Cool the vial using compressed air. Pour the contents into ice-cold water (50 mL) and neutralize with NaOAc. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure, unchlorinated pyrazole-4-carbaldehyde.

References
  • Mamta Chahal, Sudeep Dhillon. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023. 1

  • MDPI Encyclopedia. "Synthesis and Properties of Pyrazoles." Encyclopedia.pub, 2022. 2

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022. 4

  • Thieme Connect. "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." Synlett, 2023. 6

  • MDPI Encyclopedia. "Synthesis and Properties of Pyrazoles (Chlorination Specifics)." Encyclopedia.pub, 2022. 3

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles (Microwave Specifics)." MDPI, 2022. 7

  • PMC. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." NIH, 2023. 5

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals scaling up the synthesis of 3-(5-formylfuran-2-yl)-1-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals scaling up the synthesis of 3-(5-formylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 956769-55-4)[1],[2].

Scaling up biheterocyclic scaffolds requires moving beyond basic procedural steps to understanding the thermodynamic and mechanistic causality behind the chemistry. This molecule is synthesized via a cascade Vilsmeier-Haack reaction[3], which achieves pyrazole cyclization, pyrazole C4-formylation, and furan C5-formylation in a single, highly exothermic pot. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure high yields and purity at scale.

Process Workflow

Workflow A 2-Acetylfuran + Phenylhydrazine B Hydrazone Intermediate A->B EtOH, AcOH Reflux D Iminium Salt Intermediates B->D Add to C 70-80°C C Vilsmeier Reagent (POCl3 / DMF) C->D Active Electrophile E Aqueous Quench (Ice / NaOH) D->E Controlled Hydrolysis F Target Di-Aldehyde (CAS: 956769-55-4) E->F Filtration & Purification

Caption: Process workflow for the scale-up synthesis of the target di-aldehyde.

Step-by-Step Scale-Up Methodology

To ensure a self-validating system, each phase includes in-process controls (IPCs) to verify the reaction state before proceeding.

Phase 1: Hydrazone Synthesis

Causality: Acetic acid is used as a catalyst to protonate the carbonyl oxygen of 2-acetylfuran, increasing its electrophilicity for the nucleophilic attack by phenylhydrazine.

  • Charge: To a jacketed reactor, add 2-acetylfuran (1.0 eq) and absolute ethanol (3 volumes).

  • Catalyze: Add glacial acetic acid (0.1 eq).

  • Dose: Slowly add phenylhydrazine (1.05 eq) over 30 minutes at 20–25°C.

  • Reflux: Heat to 78°C for 3–4 hours. IPC: Monitor via HPLC until 2-acetylfuran is <1%.

  • Isolate: Cool the reactor to 0–5°C. Filter the crystallized 1-(furan-2-yl)ethylidene-2-phenylhydrazine, wash with cold ethanol, and dry under vacuum.

Phase 2: Vilsmeier-Haack Cyclization & Double Formylation

Causality: Phosphorus oxychloride (POCl₃) reacts with DMF to form the active chloromethyleniminium ion[3]. Excess reagent is strictly required to drive both cyclization and the dual formylations.

  • Prepare Reagent: Charge a dry, N₂-purged reactor with anhydrous DMF (10.0 eq). Cool to 0°C.

  • Activate: Dropwise dose POCl₃ (4.5 to 5.0 eq). Critical: Maintain internal temperature strictly <10°C to prevent thermal degradation of the Vilsmeier reagent. Stir for 30 minutes.

  • Couple: Dissolve the dry hydrazone (1.0 eq) in a minimum volume of DMF. Dose this solution into the reactor via a metering pump, keeping the temperature <15°C.

  • Cascade Reaction: Gradually heat the reactor to 75–80°C and hold for 6–8 hours. IPC: Monitor the disappearance of the mono-aldehyde intermediate via HPLC.

Phase 3: Quench & Isolation

Causality: The hydrolysis of iminium salts and unreacted POCl₃ generates massive amounts of HCl and phosphoric acid. Furan rings will polymerize (tar) in hot, acidic conditions.

  • Reverse Quench: Cool the reaction to room temperature. Slowly pump the mixture into a secondary vessel containing vigorously agitated crushed ice and water (15 volumes).

  • pH Control: Concurrently dose 20% w/w aqueous NaOH to maintain the pH between 6.0 and 7.5. Critical: Ensure the quench temperature never exceeds 20°C.

  • Hydrolyze: Stir the neutralized mixture for 2 hours to ensure complete hydrolysis of the bis-iminium species to the final di-aldehyde.

  • Purify: Filter the crude solid, wash thoroughly with DI water to remove inorganic salts, and recrystallize from DMF/Ethanol to achieve >98% purity.

Quantitative Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for predictable scaling.

ParameterPhase 1 (Hydrazone)Phase 2 (Vilsmeier-Haack)Phase 3 (Quench)
Key Substrate 2-AcetylfuranHydrazone IntermediateBis-Iminium Salt
Stoichiometry 1.0 eq1.0 eqN/A
Co-Reactant Phenylhydrazine (1.05 eq)POCl₃ (4.5 - 5.0 eq)H₂O (15 vol) / NaOH (to pH 7)
Solvent Ethanol (3 vol)DMF (10.0 eq)Water
Temperature Profile 20°C (Addition) → 78°C (Reflux)0°C (Addition) → 80°C (Hold)Strictly < 20°C
Reaction Time 3 - 4 hours6 - 8 hours2 hours
Expected Yield (100g) 92 - 95%N/A65 - 70% (over Phase 2 & 3)
Expected Yield (1kg) 90 - 93%N/A60 - 65% (over Phase 2 & 3)

Mechanistic Pathway

Mechanism R1 Hydrazone Substrate I1 C-Attack & Cyclization (Pyrazole Formation) R1->I1 + V1 (1 eq) V1 Chloromethyleniminium Ion (Vilsmeier Reagent) I2 Electrophilic Aromatic Substitution (Furan C5 Formylation) I1->I2 + V1 (1 eq) C4 Pyrazole Formylation I3 Bis-Iminium Species I2->I3 + V1 (1 eq) C5 Furan Formylation P 3-(5-formyl-2-furyl)-1-phenyl -1H-pyrazole-4-carbaldehyde I3->P H2O / Base Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack double formylation and cyclization cascade.

Troubleshooting & FAQs

Q1: During scale-up, our HPLC shows a significant impurity missing one aldehyde group. How do we drive the reaction to the di-aldehyde? A1: The formation of the target compound requires a minimum of three equivalents of the Vilsmeier reagent: one for pyrazole cyclization, one for C4-formylation of the pyrazole, and one for C5-formylation of the furan ring. The furan formylation is the rate-limiting step because the newly formed pyrazole ring acts as an electron-withdrawing group, deactivating the adjacent furan. Solution: Ensure you are using 4.5 to 5.0 equivalents of POCl₃. Prolong the heating phase at 80°C by 2–3 hours and do not initiate the quench until the mono-aldehyde intermediate is completely consumed via HPLC.

Q2: We experienced a severe temperature spike when adding the hydrazone to the Vilsmeier reagent at the 5-liter scale. How can we mitigate this? A2: The electrophilic attack of the hydrazone onto the chloromethyleniminium ion is violently exothermic. At bench scale, heat dissipation is rapid, but in larger reactors, the surface-area-to-volume ratio drops significantly. Solution: Never add solid hydrazone directly to the neat Vilsmeier reagent at scale. Dissolve the hydrazone in anhydrous DMF and dose it into the reactor using a metering pump. Maintain the jacket temperature at -5°C and ensure the internal temperature does not exceed 15°C during the addition.

Q3: After the aqueous quench, the product precipitated as a sticky, black tar rather than a filterable solid. What caused this degradation? A3: Furan rings are notoriously sensitive to strong acids at elevated temperatures, leading to rapid ring-opening and polymerization (tarring). When unreacted POCl₃ and iminium salts are quenched with water, massive amounts of HCl and phosphoric acid are generated exothermically. If the quench temperature exceeds 25°C, the acidic environment destroys the furan moiety. Solution: Employ the "reverse quench" strategy outlined in Phase 3. Slowly pump the reaction mixture into a large excess of vigorously stirred ice water while concurrently dosing a base (e.g., 20% NaOH) to maintain the pH between 6.0 and 7.5.

Q4: Why is the formylation highly regioselective for the C5 position of the furan ring? A4: Furan is an electron-rich heteroaromatic system that undergoes electrophilic aromatic substitution preferentially at the alpha positions (C2 and C5). This is due to the superior stabilization of the intermediate Wheland complex by the oxygen heteroatom. Because the C2 position is covalently bonded to the pyrazole ring (and sterically hindered), the electrophilic chloromethyleniminium ion exclusively attacks the sterically accessible and electronically activated C5 position.

References

  • 001Chemical. "CAS No. 956769-55-4, 3-(5-Formylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde." 001Chemical. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Comparison of Pyrazole Derivatives on Cancer Cell Lines: A Comprehensive Guide

Executive Summary & Rationale The pyrazole scaffold—a five-membered nitrogen-rich heterocycle—has emerged as a highly versatile pharmacophore in modern oncology. Due to their exceptional hydrogen-bond donating and accept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole scaffold—a five-membered nitrogen-rich heterocycle—has emerged as a highly versatile pharmacophore in modern oncology. Due to their exceptional hydrogen-bond donating and accepting capabilities, pyrazole derivatives can easily functionalize and interact with diverse biological targets, including kinase domains and cytoskeletal proteins. As a Senior Application Scientist, I have structured this guide to objectively evaluate the cytotoxicity of novel pyrazole derivatives against various cancer cell lines. By comparing their performance against standard chemotherapeutics (e.g., Erlotinib, Paclitaxel, Cisplatin) and detailing the causality behind their mechanisms, this guide serves as a robust framework for researchers and drug development professionals.

Mechanistic Causality of Pyrazole Cytotoxicity

Understanding why a compound induces cell death is as critical as knowing its IC50 value. Pyrazole derivatives do not rely on a single pathway; their structural plasticity allows them to act as multi-target agents.

  • Kinase Inhibition (EGFR & VEGFR-2): Certain fused pyrazolo-pyrimidine derivatives act as ATP-competitive inhibitors. The presence of specific functional groups (e.g., 5-imino and 6-amino groups) provides additional hydrogen bonding within the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to potent dual inhibition and the suppression of tumor angiogenesis[1].

  • ROS-Mediated Apoptosis: Pyrazole derivatives can disrupt mitochondrial membrane potential, triggering a surge in Reactive Oxygen Species (ROS). This oxidative stress subsequently activates the caspase cascade (specifically Caspase-3/7), leading to DNA fragmentation and programmed cell death in aggressive models like Triple-Negative Breast Cancer (TNBC)[2].

  • Tubulin Polymerization Inhibition: Novel pyrazoles (such as PTA-1) bind directly to tubulin, preventing the dynamic instability of microtubules required for mitotic spindle formation. This mechanistically forces the cancer cells into S and G2/M phase cell cycle arrest[3].

Mechanism Pyr Pyrazole Derivatives Kinase EGFR / VEGFR-2 Inhibition Pyr->Kinase ATP Competitive Binding Tubulin Tubulin Polymerization Inhibition Pyr->Tubulin Microtubule Destabilization Mito Mitochondrial Dysfunction Pyr->Mito Membrane Depolarization Angio Decreased Angiogenesis Kinase->Angio CellCycle G2/M & S Phase Arrest Tubulin->CellCycle ROS ROS Generation & Caspase-3/7 Mito->ROS Apoptosis Cancer Cell Apoptosis Angio->Apoptosis CellCycle->Apoptosis ROS->Apoptosis

Figure 1: Multi-target mechanistic pathways of pyrazole-induced cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively assess the translational potential of these compounds, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. The following table synthesizes quantitative data from recent high-impact screenings.

Compound Class / DesignationTarget Cell LineCancer TypePyrazole IC50 (µM)Reference DrugRef. Drug IC50 (µM)Primary MechanismSource
Pyrazolo-pyrimidine (Comp 3) HEPG2Hepatocellular0.06 Erlotinib0.13EGFR/VEGFR-2 Inhibition[1]
1,3,4-trisubstituted (Comp 28) HepG2Hepatocellular0.028 Sorafenib>0.03Kinase Inhibition[4]
1,3-diaryl-pyrazole (3f) MDA-MB-468TNBC6.45 (48h)Paclitaxel25.19ROS / Caspase-3[2]
Novel Pyrazole (PTA-1) MDA-MB-231TNBC0.93 N/ATubulin / G2-M Arrest[3]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1Pancreatic61.7 GemcitabineN/A (Viability >50%)Unknown[5]

Data Synthesis & Insights: The data reveals that highly substituted pyrazoles (e.g., Compound 3 and Compound 28) exhibit sub-micromolar potency that actively outperforms current targeted therapies like Erlotinib and Sorafenib in hepatic models[4],[1]. Furthermore, against notoriously chemoresistant TNBC lines, specific derivatives (3f) demonstrate an IC50 nearly four times lower than Paclitaxel, highlighting the efficacy of ROS-mediated apoptotic pathways[2].

Validated Experimental Protocols

To ensure scientific integrity, the experimental workflows used to generate the above data must be highly reproducible. The following protocols are designed as self-validating systems , ensuring that every readout is internally controlled for accuracy.

Workflow Culture 1. Cell Culture (HEPG2, MDA-MB-231) Treatment 2. Compound Treatment (Dose-Response) Culture->Treatment MTT 3a. Viability Assay (MTT / Formazan) Treatment->MTT Flow 3b. Flow Cytometry (Annexin V / PI) Treatment->Flow ROS 3c. ROS Detection (DCFDA Probe) Treatment->ROS Analysis 4. Data Synthesis (IC50 & Mechanism) MTT->Analysis IC50 Calculation Flow->Analysis Apoptosis % ROS->Analysis Oxidative Stress

Figure 2: Standardized workflow for evaluating pyrazole derivative cytotoxicity.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because pyrazole derivatives often disrupt mitochondrial function[2], a drop in formazan production directly correlates with both metabolic inhibition and cell death.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HEPG2 or MDA-MB-231) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Aspirate media and apply pyrazole derivatives in a serial dilution (e.g., 0.01 µM to 100 µM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity. Include a Positive Control (e.g., Erlotinib) to validate the dynamic range of the assay. Include Blank Wells (Media + MTT only) for background subtraction.

  • Incubation: Incubate for 48h or 72h depending on the specific cell line doubling time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Remove media carefully and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Profiling via Flow Cytometry (Annexin V / PI)

Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis) in a calcium-dependent manner. Propidium Iodide (PI) intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis). This dual-staining allows us to map the exact stage of pyrazole-induced cell death[3].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with the pyrazole derivative at its calculated IC50 and 2× IC50 concentrations for 24h. Harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validating Controls: You must run an Unstained Control (to define autofluorescence gating) and Single-Stained Controls (Annexin V only, PI only) to properly calculate the compensation matrix and correct for spectral overlap between the FITC and PE/PerCP channels.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: waocp.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Validation of the antimicrobial efficacy of novel pyrazole-furan compounds

Title: Validation of the Antimicrobial Efficacy of Novel Pyrazole-Furan Compounds: A Comparative Guide Introduction: The Mechanistic Advantage of the Pyrazole-Furan Scaffold The rising tide of antimicrobial resistance (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of the Antimicrobial Efficacy of Novel Pyrazole-Furan Compounds: A Comparative Guide

Introduction: The Mechanistic Advantage of the Pyrazole-Furan Scaffold The rising tide of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that bypass existing efflux pumps and enzymatic degradation mechanisms. Molecular hybridization—specifically the fusion of pyrazole and furan rings—has emerged as a highly promising strategy. The pyrazole nucleus offers robust hydrogen-bonding capabilities essential for target protein interaction, while the furan ring provides lipophilicity, significantly enhancing cellular permeability. Together, they form a scaffold capable of multi-target engagement, notably acting as potent inhibitors of bacterial DNA Gyrase B 1.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of pyrazole-furan derivatives against standard clinical alternatives (e.g., Novobiocin, Clotrimazole). Furthermore, I detail the self-validating experimental workflows required to definitively prove their efficacy and mechanism of action.

Comparative Efficacy: Pyrazole-Furan vs. Traditional Antimicrobials

To objectively evaluate the pyrazole-furan scaffold, we must benchmark its Minimum Inhibitory Concentration (MIC) against established reference drugs. Recent screening of benzofuran-pyrazole and furan-derivatized pyrazole carboxamides demonstrated exceptional potency against both Gram-positive and Gram-negative ESKAPE pathogens, as well as fungal isolates 1, 2.

Table 1: Comparative Antimicrobial Efficacy (MIC values in µg/mL)

Pathogen StrainPyrazole-Furan LeadNovobiocin (Standard)Clotrimazole (Standard)Efficacy Verdict
Staphylococcus aureus (ATCC 6538)4.889.76N/ASuperior (2x more potent)
Escherichia coli (ATCC 25922)12.5015.00N/AComparable
Pseudomonas aeruginosa (ATCC 27853)19.5318.50N/AComparable
Candida albicans (ATCC 10231)9.76N/A12.00Superior

Causality in Efficacy: Why do these compounds outperform Novobiocin in specific Gram-positive strains? The structural modification of the pyrazole scaffold with a furan group (particularly 5-(4-nitrophenyl)furan) optimizes the electron density required for binding to the ATP-binding pocket of DNA Gyrase B 2. This high-affinity binding prevents the supercoiling of bacterial DNA, leading to rapid bactericidal action rather than mere bacteriostatic suppression.

Validation Workflows and Methodologies

To ensure scientific integrity, the validation of these compounds must follow a self-validating system. This means incorporating internal controls (vehicle-only and reference drugs) at every step to rule out false positives caused by solvent toxicity or assay degradation.

Workflow A Novel Pyrazole-Furan Hybrids (Scaffold Design) B Primary Screening (MIC/MBC via Broth Microdilution) A->B Synthesis & QC C Mechanism Validation (DNA Gyrase B Inhibition) B->C Efficacy Confirmed D Advanced Phenotypic Assays (Biofilm Eradication) B->D Phenotypic Profiling E In Silico Profiling (ADMET & Molecular Docking) C->E Target Validated D->E Anti-virulence Confirmed F Lead Candidate Selection E->F Favorable Pharmacokinetics

Workflow for the systematic validation of pyrazole-furan antimicrobial candidates.

Protocol 1: Broth Microdilution Assay for MIC/MBC Determination

Objective: To determine the lowest concentration of the compound that completely inhibits visible microbial growth (MIC) and kills 99.9% of the inoculum (MBC).

Causality Check: We utilize the double-sequence dilution method coupled with a resazurin dye readout. Highly lipophilic furan derivatives can occasionally precipitate in aqueous broth, creating turbidity that mimics bacterial growth. Resazurin measures actual metabolic activity (reducing blue dye to pink resorufin), completely bypassing precipitation artifacts.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target strains on Mueller-Hinton Agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the pyrazole-furan compound in 1% DMSO (vehicle). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

  • Internal Controls Setup:

    • Positive Control: Novobiocin (30 µg) to validate assay sensitivity.

    • Negative Control: 1% DMSO in broth to validate that the vehicle does not inhibit growth.

    • Sterility Control: Uninoculated broth.

  • Incubation: Inoculate each well to a final concentration of 5×105 CFU/mL. Incubate at 37°C for 24 hours under aerobic conditions.

  • Readout (MIC): Add 30 µL of 0.015% resazurin to each well. Incubate for 2 hours. The lowest concentration remaining blue (no metabolic reduction) is the MIC.

  • Readout (MBC): Plate 10 µL from all wells showing no visible growth onto fresh agar plates. Incubate for 24 hours. The lowest concentration yielding zero colonies is the Minimum Bactericidal Concentration.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To validate the mechanistic target of the pyrazole-furan hybrids, confirming they operate via DNA Gyrase B inhibition rather than non-specific membrane disruption.

Causality Check: By measuring the conversion of relaxed pBR322 plasmid DNA to its supercoiled form, we directly quantify the enzymatic block. The critical addition of SDS at the end of the assay denatures the gyrase, "freezing" the DNA topology state and preventing artifactual relaxation during electrophoresis.

Step-by-Step Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and the assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Addition: Add the pyrazole-furan compound at concentrations bracketing its MIC (e.g., 0.5x, 1x, and 2x MIC). Use Novobiocin as the reference standard.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding 5 µL of a termination buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS).

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run at 3 V/cm for 2 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. The absence of the fast-migrating supercoiled DNA band confirms DNA gyrase inhibition.

Conclusion

The integration of a furan moiety into the pyrazole scaffold yields a highly potent, broad-spectrum antimicrobial agent. As demonstrated by comparative MIC data and self-validating DNA gyrase assays, these compounds exhibit superior efficacy against Gram-positive pathogens and fungi compared to traditional standards 3. Future optimization should focus on in vivo pharmacokinetic profiling to ensure these promising in vitro results translate into viable clinical therapeutics.

References

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv

Sources

Validation

Comparative Analysis of Pyrazole-Based Fluorescent Probes: A Guide for Researchers

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling real-time visualization and quantification of dynamic processes in living systems.[1][2][3] Among the diverse array of fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling real-time visualization and quantification of dynamic processes in living systems.[1][2][3] Among the diverse array of fluorogenic scaffolds, pyrazole derivatives have emerged as a particularly promising class due to their exceptional synthetic versatility, robust photophysical properties, and biocompatibility.[1][2][3] This guide provides a comparative analysis of pyrazole-based fluorescent probes, offering insights into their design principles, performance characteristics, and key experimental protocols to empower researchers in their selection and application.

The Pyrazole Scaffold: A Privileged Structure for Fluorescence

The five-membered N-heterocyclic pyrazole ring is a cornerstone in medicinal chemistry and, more recently, in materials science.[4] Its appeal for designing fluorescent probes stems from several key features:

  • Synthetic Accessibility : The pyrazole core can be readily synthesized and functionalized at multiple positions, allowing for fine-tuning of its electronic and steric properties.[1] This versatility enables the creation of probes with tailored specificities and photophysical outputs.[1]

  • Electronic Properties : The nitrogen atoms within the pyrazole ring impart unique electronic characteristics, making it an excellent building block for creating intramolecular charge transfer (ICT) systems.[2][4] This phenomenon is often the basis for "turn-on" or ratiometric fluorescence sensing.[2][4]

  • High Quantum Yields : Many pyrazole derivatives exhibit strong fluorescence with high quantum yields, a critical parameter for achieving high sensitivity in imaging and sensing applications.[1][4]

The general structure of a pyrazole-based probe often incorporates a donor-π-acceptor (D-π-A) architecture, where the pyrazole ring can act as part of the conjugated π-system or as a coordinating unit.

Caption: A typical experimental workflow for characterizing a new fluorescent probe.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for evaluating a probe's brightness. [5][6]The relative method, comparing the probe to a well-characterized standard, is widely used. [5][7][8] Objective: To determine the Φf of a pyrazole probe relative to a known standard (e.g., quinine sulfate, rhodamine 101).

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, acetonitrile, ensuring both sample and standard are soluble)

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54; Rhodamine 101 in ethanol, Φf ≈ 0.96) [9]* Pyrazole probe sample

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the pyrazole probe (unknown) and the fluorescence standard in the same solvent.

  • Prepare Dilutions: Prepare a series of five dilutions for both the unknown and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects. [8]3. Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). The λex should be a wavelength where both the standard and the sample absorb light. [5]4. Measure Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at λex. Ensure the excitation and emission slit widths are kept constant for all measurements. [5]5. Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at λex.

    • Determine the slope (gradient) of the resulting linear plots for the standard (Grad_std) and the unknown (Grad_unk).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the unknown probe (Φf_unk): [5] Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_unk and Grad_std are the gradients from the plots.

    • n_unk and n_std are the refractive indices of the solvents used (this term is 1 if the same solvent is used for both). [5]

Protocol 2: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected by the probe.

Objective: To calculate the LOD of a pyrazole-based sensor for its target analyte.

Procedure:

  • Fluorescence Titration: Prepare a solution of the probe at a fixed concentration (e.g., 10 µM). Sequentially add increasing, small concentrations of the analyte stock solution. After each addition, record the fluorescence emission spectrum. [4]2. Calibration Curve: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte. A linear range should be observed at low concentrations. [10][11]3. Blank Measurement: Measure the fluorescence intensity of the probe solution without any analyte at least five times to determine the standard deviation of the blank (σ). [12][10]4. Calculate LOD: The LOD is calculated using the formula: [12][10][13] LOD = 3σ / k

    Where:

    • σ is the standard deviation of the blank measurement.

    • k is the slope (sensitivity) of the linear portion of the calibration curve.

Conclusion and Future Outlook

Pyrazole-based fluorescent probes represent a dynamic and versatile class of tools for researchers across chemistry, biology, and medicine. Their tunable properties and synthetic accessibility have led to the development of highly sensitive and selective sensors for a variety of important analytes and environmental parameters. [19]As research progresses, the focus will likely shift towards developing probes with even greater sophistication, such as those capable of multiplexed detection, targeted delivery to specific organelles, and applications in theranostics. The continued exploration of the rich chemistry of the pyrazole scaffold promises to yield even more powerful tools for unraveling the complexities of biological systems. [3]

References
  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega. [Link]

  • Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. MDPI. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. [Link]

  • Photophysical and electrochemical studies of highly fluorescent pyrazole and imidazole containing heterocycles. ResearchGate. [Link]

  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. UNL Digital Commons. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Simple pyrazoline and pyrazole “turn on” fluorescent sensors selective for Cd2+ and Zn2+ in MeCN. SciSpace. [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn/Cd at λem 480 nm and Fe/Fe at λem 465 nm in MeCN. ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. RSC Publishing. [Link]

  • Determination of detection limit of chemosensor 1 (10 µM)... ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Europe PMC. [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. RSC.org. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. MDPI. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

  • Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. PubMed. [Link]

  • A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress. RSC Publishing. [Link]

  • Dual-Response Fluorescent Probe for HOCl and Viscosity and Cell Imaging Application. ACS Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Synthetic Methodologies for Bis-Heterocyclic Aldehydes

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Bis-heterocyclic aldehydes are privileged scaffolds in medicinal chemistry and materials science, driving a continuous demand for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-heterocyclic aldehydes are privileged scaffolds in medicinal chemistry and materials science, driving a continuous demand for efficient and robust synthetic methodologies. This guide provides an in-depth comparative analysis of established and emerging synthetic routes for the preparation of these valuable compounds. By examining the underlying mechanisms, reaction efficiencies, and substrate scopes, this document serves as a practical resource for chemists to select and optimize synthetic strategies. We will delve into classical condensation and formylation techniques, alongside modern catalytic approaches, offering detailed experimental protocols and data-driven comparisons to inform rational methodology selection.

Introduction: The Significance of Bis-Heterocyclic Aldehydes

Bis-heterocyclic motifs are integral to the design of novel pharmaceuticals and functional materials. The strategic incorporation of two heterocyclic rings can enhance biological activity, modulate physicochemical properties, and create unique molecular architectures.[1] The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and the synthesis of further complex heterocyclic systems. Consequently, the development of efficient methods to construct bis-heterocyclic aldehydes is of paramount importance. This guide will benchmark several key synthetic strategies, providing the necessary data for researchers to make informed decisions in their synthetic endeavors.

Classical Approaches: Time-Tested Methodologies

Traditional methods for the synthesis of bis-heterocyclic aldehydes have long been the bedrock of organic synthesis. These approaches often rely on multi-step sequences involving the construction of the bis-heterocyclic core followed by a formylation step.

Vilsmeier-Haack Formylation of Pre-formed Bis-Heterocycles

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[4]

Mechanistic Insight: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich bis-heterocyclic system. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

A detailed procedure for the Vilsmeier-Haack formylation of NN′-dialkyl-NN′-diphenylpolymethylenediamines to produce bis-aldehydes has been described.[5]

  • Reagent Preparation: To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: A solution of the bis-heterocyclic substrate (1 equivalent) in the same solvent is added to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), monitored by TLC.

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate or sodium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure bis-heterocyclic aldehyde.

Condensation Reactions with Precursors Bearing Aldehyde Functionality

An alternative classical strategy involves the condensation of a heterocyclic precursor with a difunctional reagent that already contains the aldehyde or a masked aldehyde group. For instance, the reaction of two equivalents of a heterocyclic amine with a dialdehyde can directly yield a bis-heterocyclic imine, which can then be hydrolyzed to the corresponding bis-aldehyde.

Modern Catalytic Methodologies

Recent advancements in organic synthesis have led to the development of more efficient and versatile catalytic methods for the preparation of bis-heterocyclic aldehydes. These approaches often offer milder reaction conditions, higher functional group tolerance, and improved atom economy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the construction of C-C bonds. These methods can be adapted to synthesize bis-heterocyclic systems by coupling a dihalo-heterocycle with a formyl-substituted heterocyclic boronic acid (or other organometallic reagent), or vice-versa. The Larock indole synthesis, for example, utilizes a palladium-catalyzed heteroannulation of a substituted aniline with an alkyne, a methodology that can be extended to create complex heterocyclic systems.[6]

Experimental Protocol: Representative Suzuki Coupling for Bis-Heterocyclic Aldehyde Synthesis
  • Reaction Setup: To a reaction vessel is added the dihalo-heterocycle (1 equivalent), the formyl-substituted heterocyclic boronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).

  • Solvent and Degassing: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

C-H Activation and Functionalization

Direct C-H activation has emerged as a highly attractive strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials.[7] This approach can be employed to directly introduce a formyl group or a precursor to it onto a bis-heterocyclic scaffold. Organocatalytic methods have also been developed for the C-H bond arylation of aldehydes to form complex heteroaryl ketones.[8]

Comparative Analysis of Methodologies

To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative overview of the methodologies discussed.

ParameterVilsmeier-Haack FormylationCondensation ReactionsPalladium-Catalyzed Cross-CouplingC-H Activation/Functionalization
Starting Materials Pre-formed bis-heterocycleHeterocyclic precursor, dialdehydeHalo-heterocycle, formyl-heterocycleBis-heterocycle
Key Reactions Electrophilic substitutionCondensation, hydrolysisCross-couplingDirect functionalization
Reported Yields Moderate to goodVariable, step-dependentGood to excellentModerate to good
Scalability Generally scalableCan be challengingScalable, but catalyst cost can be a factorOften demonstrated on a smaller scale
Versatility Limited by the electronic nature of the heterocycleDependent on the availability of precursorsHigh, allows for diverse substitution patternsHigh potential for late-stage functionalization
Environmental Impact Uses stoichiometric amounts of phosphorus oxychlorideCan generate significant wasteUtilizes transition metal catalystsOften requires specific directing groups and oxidants

Workflow Visualizations

To further clarify the synthetic strategies, the following diagrams illustrate the general workflows for the key methodologies.

Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Bis_Heterocycle Bis-Heterocyclic Substrate Bis_Heterocycle->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Bis_Aldehyde Bis-Heterocyclic Aldehyde Hydrolysis->Bis_Aldehyde

Caption: General workflow for the Vilsmeier-Haack formylation of a bis-heterocyclic substrate.

Palladium-Catalyzed Cross-Coupling Workflow

Palladium_Coupling_Workflow Reactants Dihalo-heterocycle + Formyl-heterocyclic Boronic Acid Reaction_Mixture Reaction Mixture in Solvent Reactants->Reaction_Mixture Catalyst_System Pd Catalyst + Base Catalyst_System->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup_Purification Work-up and Purification Heating->Workup_Purification Final_Product Bis-Heterocyclic Aldehyde Workup_Purification->Final_Product

Caption: A simplified workflow for the synthesis of bis-heterocyclic aldehydes via a palladium-catalyzed Suzuki coupling reaction.

Conclusion and Future Outlook

The synthesis of bis-heterocyclic aldehydes remains a vibrant area of research, driven by their importance in various scientific disciplines. While classical methods like the Vilsmeier-Haack reaction continue to be valuable, modern catalytic approaches offer significant advantages in terms of efficiency, versatility, and sustainability. The choice of synthetic methodology will ultimately depend on factors such as the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

Future developments in this field are likely to focus on the discovery of novel catalytic systems with broader substrate scopes and higher turnover numbers. Furthermore, the application of flow chemistry and other enabling technologies holds great promise for the automated and scalable synthesis of these important compounds. By leveraging the principles and protocols outlined in this guide, researchers will be better equipped to navigate the challenges and opportunities in the synthesis of bis-heterocyclic aldehydes.

References

  • Abdelhamid, I. A., Shaaban, M. R., & Elwahy, A. H. M. (2022). Bis-aldehydes: Versatile precursors for bis-heterocycles. Advances in Heterocyclic Chemistry. [Link]

  • Ibrahim, Y. A., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. [Link]

  • Singh, V., & Yadav, L. D. S. (2018). Synthesis of Heterocyclic Compounds by Ring Transformations of 2-Formyl Pentose Glycals. ChemistrySelect. [Link]

  • Eid, E. M. (2025). Synthesis of the bis(aldehydes) 3a–d. Letters in Organic Chemistry. [Link]

  • Sultana, S., & Rahman, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). New bis-heterocyclic structures: Synthesis, characterization and biological activity. Journal of Chemical Research. [Link]

  • Al-Mulla, A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Wu, J., et al. (2024). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Synthetic Biology and Engineering. [Link]

  • SciSpace. (2015). Top 18 Advances in Heterocyclic Chemistry papers published in 2015. SciSpace. [Link]

  • Hickmott, P. W. (1968). Preparation and C-formylation of some bis-anilines. Journal of the Chemical Society C: Organic. [Link]

  • Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Comanita, D., & Comanita, E. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES. [Link]

  • Ghozlan, S. A. S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

  • Dugal-Tessier, J., et al. (2013). Organocatalytic C-H bond arylation of aldehydes to bis-heteroaryl ketones. Chemical Science. [Link]

  • Sridhar, M., & Rao, R. K. (1996). One-Pot Synthesis of Heterocyclic β-Chlorovinyl Aldehydes Using Vilsmeier Reagent. The Journal of Organic Chemistry. [Link]

  • Bellina, F., & Rossi, R. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Zhang, Y., et al. (2023). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. Molecules. [Link]

  • Harfenist, M. (1966). Method of preparing heterocyclic aldehydes.

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Safety & Regulatory Compliance

Safety

3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex heterocyclic intermediates. The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex heterocyclic intermediates. The compound 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a prime example of a high-value scaffold that requires rigorous end-of-life handling.

While its bis-aldehyde functionality makes it an excellent electrophilic hub for synthesizing diverse pharmacophores, these same structural features dictate strict operational and disposal logistics. Improper disposal not only violates federal regulations but also risks dangerous cross-reactions in your waste streams.

Below is the definitive, self-validating operational guide for the safe handling and disposal of this compound, designed to ensure absolute laboratory safety and environmental compliance.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, we must establish the physical and chemical parameters that dictate the compound's waste categorization. Because this molecule contains a pyrazole core, a furan ring, and two highly reactive formyl groups, it must be treated with specific chemical incompatibilities in mind.

Table 1: Waste Categorization and Operational Implications

ParameterClassification / ValueOperational & Disposal Implication
Chemical Class Heterocyclic Bis-AldehydeHighly electrophilic; strictly isolate from nucleophilic wastes (e.g., amines).
Physical State SolidCollect in wide-mouth containers; do not dissolve to facilitate disposal.
Halogen Content Halogen-FreeRoute to non-halogenated organic waste streams to optimize disposal costs.
EPA RCRA Status Unlisted Characteristic WasteManage as hazardous; sink/sewer disposal is strictly prohibited by federal law.
Water Solubility InsolubleAqueous dilution is physically ineffective and non-compliant for disposal.

Standard Operating Procedure: Step-by-Step Disposal Protocol

To maintain scientific integrity and safety, every step in this disposal workflow is designed as a self-validating system . We do not just execute steps; we verify the chemical causality behind them to prevent catastrophic failures.

Phase 1: Waste Segregation & Compatibility Verification
  • Action: Isolate the solid waste from incompatible chemical streams, specifically primary/secondary amines and strong oxidizers.

  • Causality: The molecule features two highly reactive formyl (-CHO) groups. If mixed with amines, it will undergo rapid, exothermic Schiff base condensation. If mixed with strong oxidizers (e.g., nitric acid, inorganic peroxides), the aldehydes will rapidly oxidize to carboxylic acids, generating heat and potentially pressurizing the waste container [1].

  • Self-Validation Check: Review the waste log of the target disposal container. If any nitrogenous bases or oxidizing agents are listed, do not add the compound. Initiate a new, dedicated "Non-Halogenated Organic Solid" waste container.

Phase 2: Primary Containment & RCRA Labeling
  • Action: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or borosilicate glass container with a PTFE-lined screw cap.

  • Causality: While the solid itself is relatively stable, laboratory solid waste often contains residual organic solvents (e.g., dichloromethane, ethyl acetate) from extractions or recrystallizations. HDPE and glass provide broad chemical resistance, preventing container degradation, leaching, and vapor release [2].

  • Self-Validation Check: Inspect the cap seal. Immediately affix an EPA-compliant "Hazardous Waste" label upon the first addition of waste. The label must explicitly list "3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde" and "Non-Halogenated Organic Solid." Check that no structural abbreviations are used, as emergency responders require clear nomenclature.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA at or near the point of generation.

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) mandates that hazardous waste must remain under the control of the operator who generated it until it is moved to a central accumulation area. This prevents orphaned waste and ensures rapid identification in the event of a spill [3].

  • Self-Validation Check: Verify that the container is placed within a secondary containment tray capable of holding 110% of the container's volume. Check the accumulation start date; ensure the storage duration does not exceed your institutional or state limits (typically 6 months for academic and research laboratories) [4].

Phase 4: Final Transfer & Incineration
  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor for high-temperature incineration.

  • Causality: Complex heterocyclic compounds like pyrazoles and furans are environmentally persistent and toxic to aquatic ecosystems. Sink or sewer disposal is strictly forbidden, as municipal wastewater treatment plants cannot effectively degrade these structures. High-temperature incineration ensures complete thermal destruction of the organic framework into carbon dioxide, water, and nitrogen oxides [2].

  • Self-Validation Check: Upon transfer to the Main Accumulation Area (MAA), obtain and file the waste manifest provided by the disposal contractor. Verify that the manifest lists the correct EPA waste codes to maintain a legal chain of custody.

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal protocol, highlighting the critical compatibility checkpoints required before final incineration.

DisposalWorkflow N1 1. Waste Generation 3-(5-formyl-2-furyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde N2 2. Hazard Categorization Non-Halogenated Organic Solid N1->N2 N3 3. Compatibility Verification Exclude Amines & Strong Oxidizers N2->N3 N4 4. Primary Containment Seal in Glass/HDPE + RCRA Label N3->N4 N5 5. SAA Storage Secondary Containment (< 6 Months) N4->N5 N6 6. Final Disposal EPA-Certified Incineration N5->N6

Step-by-step operational workflow for the disposal of solid heterocyclic bis-aldehyde waste.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH National Institutes of Health / National Academies Press[Link]

  • EPA Hazardous Waste Characteristics - Columbia | Research Columbia University Environmental Health & Safety[Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services Environmental Marketing Services, LLC[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health Daniels Health[Link]

Handling

Personal protective equipment for handling 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and researchers with the critical logistical information required to handle 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and researchers with the critical logistical information required to handle 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde safely.

This guide moves beyond basic safety data sheets by explaining the mechanistic causality behind our safety protocols, ensuring your laboratory operates with self-validating, foolproof procedures.

Chemical Risk Profile & Mechanistic Toxicology

To handle a compound safely, you must first understand how it interacts with biological systems. 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex heterocyclic dialdehyde . It contains two highly reactive formyl groups attached to electron-rich furan and pyrazole rings.

  • Electrophilic Reactivity & Sensitization: Aldehydes are potent electrophiles. Upon dermal or respiratory contact, these formyl groups undergo rapid nucleophilic attack by primary amines (specifically, lysine residues in keratin or respiratory mucosa)[1][2]. This reaction forms stable Schiff bases, effectively cross-linking proteins. This is the direct mechanistic cause of severe contact dermatitis, tissue necrosis, and long-term allergic sensitization.

  • Enhanced Lipophilicity: The 1-phenyl-1H-pyrazole core significantly increases the molecule's lipophilicity compared to simple aliphatic aldehydes. This facilitates rapid dermal penetration, making skin contact exceptionally hazardous[3].

  • Inhalation Toxicity: Similar to furfural derivatives, the furan-2-carbaldehyde moiety presents a severe inhalation hazard, capable of causing acute respiratory tract irritation (H335) and systemic toxicity[4][5].

G Compound 3-(5-formyl-2-furyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde Dermal Dermal Contact Compound->Dermal Inhalation Inhalation (Dust/Vapor) Compound->Inhalation Gloves Butyl/Nitrile Gloves Dermal->Gloves Hood Chemical Fume Hood Inhalation->Hood Schiff Protein Schiff Base Formation (Lysine Cross-linking) Irritation Severe Irritation & Sensitization Schiff->Irritation Gloves->Schiff PPE Failure SafeD Dermal Protection Maintained Gloves->SafeD Hood->Schiff PPE Failure SafeI Respiratory Protection Maintained Hood->SafeI

Toxicity mechanism of dialdehydes and the critical interception points of required PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive dialdehydes. The selection of barrier materials must be dictated by the chemical compatibility of the formyl groups.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection (Primary) Butyl Rubber Gloves (>18 mil)Butyl rubber provides superior barrier protection against highly reactive aldehydes and ketones, preventing the permeation of formyl groups for >8 hours[6][7].
Hand Protection (Secondary) Nitrile Gloves (Double-gloved)Acceptable for handling dry powders due to good puncture resistance. Must be replaced immediately if splashed with solvent, as aldehydes can degrade nitrile over time[2][8].
Prohibited Gloves Latex Latex is highly permeable to aldehydes, degrades rapidly upon contact, and offers a false sense of security[6][8].
Eye Protection Chemical Safety Goggles Aldehydes cause severe eye irritation (H319). Goggles form a seal that prevents vapor intrusion and dust settling, which standard safety glasses cannot do[2][3].
Respiratory Class II Fume Hood Must be handled under active ventilation (80-100 fpm) to extract aerosolized powders and sublimated vapors[5].

Operational Workflow: Safe Weighing and Transfer

To prevent aerosolization and subsequent respiratory exposure, follow this self-validating methodology when preparing assay stock solutions.

Step-by-Step Methodology:

  • Environmental Verification: Verify the chemical fume hood flow rate is operational (80–100 fpm). Lower the sash to the marked safe operating height.

  • PPE Donning: Don a flame-resistant lab coat, chemical safety goggles, and double nitrile gloves (or butyl gloves if handling the compound in organic solvents like DMSO/DMF).

  • Static Elimination (Critical Step): Pyrazole-based powders readily accumulate static charge. Use an anti-static bar or a zero-stat gun on the analytical balance and the weigh boat. Causality: Eliminating static prevents the highly irritating powder from jumping off the spatula and aerosolizing into the breathing zone.

  • Transfer: Tare a conductive, anti-static weigh boat. Carefully transfer the solid using a grounded stainless-steel spatula.

  • In-Hood Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat inside the fume hood, or transfer the solid to a vial and seal it before removing it from the hood. Causality: Dissolving the compound inside the hood traps any concentrated aldehyde vapors that off-gas during the heat of solvation.

  • Decontamination: Wipe down the balance and spatulas with a 10% bleach solution, followed by 70% ethanol. The oxidizing power of bleach helps degrade residual aldehyde traces.

Emergency Logistics: Spill Response & Disposal Protocol

In the event of a spill, standard sweeping will aerosolize the dialdehyde. A chemical neutralization approach is required to deactivate the electrophilic hazard before physical collection.

Step-by-Step Spill Methodology:

  • Evacuation & PPE Upgrade: For spills exceeding 5 grams or involving concentrated solutions, evacuate the immediate area. The responder must upgrade to a half-mask respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters, alongside heavy-duty butyl gloves.

  • Containment: Surround and cover the spill with a non-combustible, damp absorbent material (e.g., vermiculite or sand). Do not use paper towels, as concentrated aldehydes pose a flammability risk when absorbed into porous organic materials[1].

  • Chemical Neutralization (Validation Step): Carefully apply a 10% Sodium Bisulfite ( NaHSO3​ ) solution over the absorbed spill.

    • Causality: Sodium bisulfite reacts rapidly with aldehydes to form a water-soluble, non-volatile bisulfite adduct. This nucleophilic addition permanently eliminates the electrophilic hazard of the formyl groups, rendering the compound safe for mechanical collection.

  • Collection & Disposal: Allow 15 minutes for the neutralization reaction to complete. Sweep the adduct and vermiculite into a high-density polyethylene (HDPE) chemical waste container.

  • Labeling: Label the container strictly as "Hazardous Waste: Neutralized Aldehyde/Furan Derivative" and dispose of it in accordance with local EPA/RCRA regulations for toxic organics.

References

  • Selection and Use of Gloves in the Laboratory | Environmental Health and Safety. dartmouth.edu. 6

  • Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. chemicalbook.com. 3

  • GLOVES. uhcl.edu. 8

  • What are the flammability risks of solvents? - Blog. leapchem.com.1

  • Safety Data Sheet: Furfural. carlroth.com. 4

  • Handling Chemicals Safely: The Importance of Chemical-Resistant Gloves. zenkworld.ie. 7

  • SAFETY DATA SHEET - Fisher Scientific (2-Furaldehyde). fishersci.com. 5

  • Deca-2,4,6,8-tetraenal | Flavor & Aroma Research Compound. benchchem.com.2

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